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  • Product: 2-(4-Hydroxypiperidin-1-yl)acetic acid hydrochloride
  • CAS: 1181544-77-3

Core Science & Biosynthesis

Foundational

chemical structure and properties of 2-(4-hydroxypiperidin-1-yl)acetic acid hydrochloride

An In-Depth Technical Guide to the Chemical Structure, Reactivity, and Applications of 2-(4-hydroxypiperidin-1-yl)acetic acid hydrochloride Executive Summary 2-(4-hydroxypiperidin-1-yl)acetic acid hydrochloride is a high...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Chemical Structure, Reactivity, and Applications of 2-(4-hydroxypiperidin-1-yl)acetic acid hydrochloride

Executive Summary

2-(4-hydroxypiperidin-1-yl)acetic acid hydrochloride is a highly versatile, bifunctional building block widely utilized in medicinal chemistry, drug discovery, and materials science. Featuring a conformationally rigid piperidine core, a basic tertiary amine, a carboxylic acid, and a secondary hydroxyl group, it serves as an ideal scaffold for synthesizing complex active pharmaceutical ingredients (APIs) and Proteolysis Targeting Chimeras (PROTACs). This whitepaper details its physicochemical properties, validated synthetic methodologies, and downstream functionalization protocols.

Structural Chemistry & Physicochemical Profiling

Understanding the physical state of this compound is critical for successful handling and synthetic planning. The compound exists commercially and synthetically most often as the hydrochloride salt (CAS: 1181544-77-3) rather than the free base (CAS: 168159-33-9)[1][2].

The Causality of Salt Selection: The free base contains both a basic piperidine nitrogen (predicted pKa ~9.5) and an acidic carboxylic acid (predicted pKa ~2.47)[3]. At physiological and neutral pH, it forms a highly polar zwitterion. This zwitterionic character complicates isolation, purification, and storage due to extreme hygroscopicity and high water solubility. Conversion to the hydrochloride salt protonates the amine, neutralizing the zwitterionic dipole. This yields a stable, free-flowing crystalline solid that retains water solubility but is easily manipulated and weighed in anhydrous organic synthesis.

Table 1: Quantitative Physicochemical Properties

PropertyValue
Chemical Name 2-(4-hydroxypiperidin-1-yl)acetic acid hydrochloride
CAS Number (HCl Salt) 1181544-77-3
CAS Number (Free Base) 168159-33-9
Molecular Formula C₇H₁₄ClNO₃ (or C₇H₁₃NO₃ · HCl)
Molecular Weight 195.64 g/mol (HCl Salt) / 159.18 g/mol (Free Base)
PubChem CID (Free Base) 11205927
Topological Polar Surface Area (TPSA) 60.8 Ų
Hydrogen Bond Donors / Acceptors 2 / 4

Synthetic Methodology: De Novo Preparation

Direct alkylation of 4-hydroxypiperidine with bromoacetic acid is historically inefficient due to the difficulty of extracting the resulting zwitterion from aqueous reaction mixtures.

The Causality of the Synthetic Route: Employing a tert-butyl ester protecting group strategy allows the intermediate to be easily isolated via standard organic extraction. Subsequent treatment with anhydrous HCl in dioxane simultaneously cleaves the tert-butyl ester and forms the desired hydrochloride salt, which precipitates cleanly from the reaction mixture, bypassing the need for complex chromatography.

SynthWorkflow SM1 4-Hydroxypiperidine Rxn1 N-Alkylation (K2CO3, ACN, 60°C) SM1->Rxn1 SM2 tert-Butyl bromoacetate SM2->Rxn1 Int1 tert-Butyl 2-(4-hydroxypiperidin-1-yl)acetate (Intermediate) Rxn1->Int1 LCMS Validation: [M+H]+ = 216.1 Rxn2 Acidic Cleavage (4M HCl in Dioxane, RT) Int1->Rxn2 Product 2-(4-hydroxypiperidin-1-yl)acetic acid HCl (Final Product) Rxn2->Product Precipitation & Filtration

Caption: Step-by-step synthetic workflow and self-validation checkpoints for the preparation of the HCl salt.

Step-by-Step Protocol: Synthesis of the Hydrochloride Salt

Step 1: N-Alkylation

  • Setup: Dissolve 4-hydroxypiperidine (1.0 eq) in anhydrous acetonitrile (0.2 M). Add anhydrous potassium carbonate (K₂CO₃, 2.0 eq).

  • Reaction: Dropwise add tert-butyl bromoacetate (1.05 eq) at 0 °C to control the exothermic reaction. Warm to room temperature and stir for 12 hours.

  • Self-Validation (LCMS): Sample the reaction. Expected [M+H]⁺ = 216.1. Complete consumption of the starting amine should be observed.

  • Workup: Filter the inorganic salts. Concentrate the filtrate, and partition between EtOAc and water. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate to yield tert-butyl 2-(4-hydroxypiperidin-1-yl)acetate.

Step 2: Deprotection and Salt Formation

  • Setup: Dissolve the intermediate in a minimal amount of anhydrous dichloromethane (DCM).

  • Reaction: Add 4M HCl in dioxane (10.0 eq). Stir at room temperature for 4–6 hours.

  • Observation: A white precipitate will begin to form as the tert-butyl group is cleaved, generating the HCl salt of the highly polar amino acid.

  • Self-Validation (TLC/LCMS): Evolution of isobutylene gas ceases. LCMS shows [M+H]⁺ = 160.1 for the free base mass.

  • Isolation: Dilute with diethyl ether to maximize precipitation. Filter the solid, wash with cold ether, and dry under high vacuum to afford the product as a white solid.

Reactivity Profile & Medicinal Chemistry Applications

The strategic value of 2-(4-hydroxypiperidin-1-yl)acetic acid hydrochloride lies in its orthogonal functional handles. The differentiation between the carboxylic acid and the secondary hydroxyl group allows for divergent synthetic pathways.

G Core 2-(4-hydroxypiperidin-1-yl) acetic acid Amide Amide Derivatives (Target Binding) Core->Amide Amide Coupling (HATU/DIPEA) Ether O-Alkyl/Aryl Derivatives (Lipophilicity Tuning) Core->Ether Williamson Ether Synthesis / Mitsunobu Ketone 4-Piperidone Derivatives (Electrophilic Center) Core->Ketone Oxidation (Dess-Martin / Swern) PROTAC PROTAC Linkers (Bifunctional Conjugation) Core->PROTAC Dual Functionalization

Caption: Divergent synthetic pathways of 2-(4-hydroxypiperidin-1-yl)acetic acid in medicinal chemistry.

Downstream Application: Amide Coupling Protocol

When utilizing the HCl salt in amide coupling, the formulation requires an excess of a non-nucleophilic base (like DIPEA) to neutralize the hydrochloride salt and activate the carboxylate.

The Causality of Reagent Choice: HATU is selected as the coupling reagent due to its high efficiency and rapid kinetics. While the substrate is achiral (negating the need for epimerization control), the rapid formation of the active OBt ester prevents side reactions, such as the intermolecular O-acylation of the unprotected 4-hydroxyl group.

Step-by-Step Protocol: Amide Formation
  • Activation: Suspend 2-(4-hydroxypiperidin-1-yl)acetic acid hydrochloride (1.0 eq) in anhydrous DMF (0.1 M). Add DIPEA (3.0 eq) to neutralize the HCl salt and deprotonate the carboxylic acid.

  • Coupling: Add HATU (1.1 eq) and stir for 10 minutes at room temperature to form the active ester.

  • Amine Addition: Add the target primary or secondary amine (1.1 eq). Stir for 2–4 hours.

  • Self-Validation (LCMS): Monitor for the disappearance of the activated ester mass and the appearance of the product mass.

  • Workup: Dilute with water and extract with EtOAc. If the resulting amide is highly polar, bypass extraction and proceed to direct purification via reverse-phase preparative HPLC (MeCN/H₂O with 0.1% TFA).

Analytical Characterization Standards

To ensure scientific integrity, the synthesized or procured building block must be analytically validated before downstream use.

  • ¹H NMR (400 MHz, D₂O): The diagnostic singlet of the N-CH₂-COOH protons appears prominently around δ 3.80 ppm. The CH-OH methine proton presents as a multiplet around δ 3.95–4.05 ppm. The piperidine ring protons will appear as complex, overlapping multiplets between δ 1.60 and 3.50 ppm due to the rigid chair conformation.

  • High-Resolution Mass Spectrometry (HRMS): ESI-MS (positive mode) should yield an [M+H]⁺ peak at m/z 160.0968 (calculated for C₇H₁₄NO₃⁺)[3].

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 11205927, 2-(4-Hydroxypiperidin-1-yl)acetic acid." PubChem, [Link]

Sources

Exploratory

Physicochemical Profiling of 2-(4-Hydroxypiperidin-1-yl)acetic Acid Hydrochloride: pKa, logP, and Implications in Drug Design

Executive Summary In modern drug discovery, functionalized piperidines are ubiquitous structural motifs. Specifically, 2-(4-hydroxypiperidin-1-yl)acetic acid hydrochloride (and its free base, CAS 168159-33-9) serves as a...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, functionalized piperidines are ubiquitous structural motifs. Specifically, 2-(4-hydroxypiperidin-1-yl)acetic acid hydrochloride (and its free base, CAS 168159-33-9) serves as a highly versatile, hydrophilic building block often utilized as a linker in Proteolysis Targeting Chimeras (PROTACs), Antibody-Drug Conjugates (ADCs), and targeted receptor antagonists.

To effectively integrate this moiety into a lead compound, researchers must rigorously understand its ionization constants ( pKa​ ) and lipophilicity ( logP / logD ). This whitepaper provides an in-depth mechanistic analysis of the compound's physicochemical properties, explains the causality behind its behavior in aqueous systems, and establishes field-proven, self-validating experimental protocols for determining these critical metrics.

Molecular Architecture & Theoretical Physicochemical Properties

The molecule features three distinct functional groups attached to a 7-carbon framework:

  • A Carboxylic Acid (-COOH): Located on the N-acetate appendage.

  • A Tertiary Amine: The core piperidine nitrogen.

  • A Secondary Hydroxyl Group (-OH): Located at the 4-position of the piperidine ring.

Because the compound is typically supplied as a hydrochloride salt (CAS 1181544-77-3)[1][2], dissolution in water yields an acidic solution as the salt dissociates into the protonated amine and chloride ions.

Quantitative Data Summary

The following table summarizes the foundational physicochemical parameters of the free base form[3].

PropertyValueCausality / Structural Rationale
Molecular Weight 159.18 g/mol (Free base)Small molecular footprint; highly efficient for linker chemistry[3].
pKa1​ (Carboxylic Acid) 2.47 ± 0.10 (Predicted)The strong electron-withdrawing inductive effect (-I) of the adjacent protonated nitrogen lowers the pKa​ significantly compared to standard acetic acid ( pKa​ 4.76)[4].
pKa2​ (Tertiary Amine) ~9.0 – 9.5 (Estimated)N-alkylation with an acetate group balances electron withdrawal with intramolecular electrostatic stabilization from the carboxylate, resulting in a typical piperidine basicity.
logP (Octanol/Water) -0.53 (Predicted)The high polar surface area (PSA: 60.77 Ų) and capacity for extensive hydrogen bonding heavily favor the aqueous phase[5].

Mechanistic Implications in Pharmacokinetics (PK)

Understanding the ionization state of 2-(4-hydroxypiperidin-1-yl)acetic acid as a function of pH is critical for predicting its Absorption, Distribution, Metabolism, and Excretion (ADME) profile.

At physiological pH (7.4), the carboxylic acid ( pKa1​ ~2.47) is fully deprotonated, while the tertiary amine ( pKa2​ ~9.5) remains protonated. Consequently, the molecule exists almost exclusively as a zwitterion . This macroscopic zwitterionic state drastically restricts passive transcellular membrane permeability. In drug design, incorporating this moiety is a deliberate strategic choice to either restrict Blood-Brain Barrier (BBB) penetration or to increase the aqueous solubility of highly lipophilic payloads.

Ionization A Cationic Form (pH < 2.47) +NH, -COOH B Zwitterionic Form (pH 2.5 - 9.5) +NH, -COO⁻ A->B pKa1 ~ 2.47 (-H⁺) B->A (+H⁺) C Anionic Form (pH > 9.5) N, -COO⁻ B->C pKa2 ~ 9.5 (-H⁺) C->B (+H⁺)

Caption: pH-dependent ionization pathway of 2-(4-hydroxypiperidin-1-yl)acetic acid.

Experimental Methodologies for pKa​ and logP Determination

As an Application Scientist, I strongly advise against using generic, automated high-throughput screens for this specific compound. The structural nuances of this zwitterion demand tailored analytical approaches.

pKa​ Determination: Why Potentiometric over UV-Metric?

The Causality: UV-metric titration relies on a shift in the UV absorbance spectrum as a molecule ionizes. Because 2-(4-hydroxypiperidin-1-yl)acetic acid lacks a conjugated π -electron system or an aromatic chromophore, its UV absorbance is negligible. Therefore, potentiometric titration using a highly sensitive glass electrode is the only scientifically rigorous method for this compound.

Step-by-Step Protocol (Potentiometric Titration):

  • Electrolyte Preparation: Prepare a 0.15 M KCl solution to serve as the background electrolyte. Rationale: This maintains a constant ionic strength, mimicking physiological blood plasma conditions and preventing activity coefficient fluctuations during the titration.

  • Sample Dissolution: Dissolve 2.0 mg of the hydrochloride salt in 10 mL of the electrolyte.

  • Atmospheric Control: Purge the titration vessel with inert Nitrogen ( N2​ ) gas. Rationale: This is a self-validating step to prevent atmospheric CO2​ from dissolving into the solution, forming carbonic acid, and artificially skewing the basic pKa​ readings.

  • Titration Execution: Using an automated titrator (e.g., SiriusT3), titrate the solution from pH 1.5 to 11.5 using standardized 0.5 M KOH.

  • Data Analysis: Calculate the pKa​ values using Bjerrum difference plots, which map the average number of bound protons per molecule against pH.

logP / logD Determination: Why Shake-Flask over HPLC?

The Causality: Reversed-Phase HPLC is often used to estimate logP by measuring retention times on a C18 column. However, highly polar zwitterions like this compound interact unpredictably with residual silanol groups on the silica stationary phase. This secondary interaction causes peak tailing and artificially inflates the apparent lipophilicity. The classic Shake-Flask Method coupled with LC-MS/MS is mandatory here.

Workflow S1 1. Buffer Preparation (pH 7.4 for LogD, pH 1.0 for LogP) S2 2. Mutual Saturation (n-Octanol & Aqueous Phase) S1->S2 S3 3. Solute Addition (2-(4-hydroxypiperidin-1-yl)acetic acid) S2->S3 S4 4. Shake-Flask Equilibration (24h at 25°C) S3->S4 S5 5. Phase Separation (Ultracentrifugation) S4->S5 S6 6. LC-MS/MS Quantification (Aqueous & Organic Phases) S5->S6 S7 7. Mass Balance & LogP Calculation S6->S7

Caption: Shake-flask experimental workflow for LogP/LogD determination.

Step-by-Step Protocol (Shake-Flask Method):

  • Mutual Saturation: Vigorously stir n-octanol and the target aqueous buffer (pH 7.4 for logD7.4​ , or 0.1 M HCl for cationic logP ) together for 24 hours. Rationale: Octanol absorbs ~2.7M water, and water absorbs ~4.5mM octanol. Failing to pre-saturate the phases will cause volume shifts during the experiment, invalidating concentration measurements.

  • Equilibration: Add a known mass of the compound to the biphasic system in a glass vial. Shake at a constant 25.0 ± 0.1 °C for 24 hours to ensure thermodynamic equilibrium.

  • Phase Separation: Centrifuge the vials at 10,000 rpm for 15 minutes. Rationale: Micro-emulsions of octanol in water will drastically artificially inflate the aqueous concentration. Centrifugation guarantees absolute phase separation.

  • Quantification: Extract aliquots from both phases and quantify the compound using LC-MS/MS in Selected Reaction Monitoring (SRM) mode, tracking the transition of the parent ion ( m/z 160.1 for the free base [M+H]+ ).

  • Self-Validation (Mass Balance): Calculate the total mass recovered from both phases. If the recovery is < 95%, the assay is invalid (indicating adsorption to the glass vial or degradation), and must be repeated.

Analytical Validation & Data Integrity

To maintain scientific integrity (E-E-A-T), all physicochemical data must be treated as a self-validating system.

  • Electrode Calibration: The glass electrode used in potentiometry must be calibrated daily using standard buffers (pH 4.01, 7.00, 10.01) to account for Nernstian slope degradation.

  • Temperature Control: pKa​ and logP are highly temperature-dependent thermodynamic constants. A deviation of just 2°C can shift logP by up to 0.05 log units. All measurements must be strictly thermostated to 25.0 °C.

By rigorously applying these methodologies, drug development professionals can confidently utilize 2-(4-hydroxypiperidin-1-yl)acetic acid hydrochloride to tune the pharmacokinetic profiles of next-generation therapeutics.

References

  • National Center for Biotechnology Information (PubChem). "2-(4-Hydroxypiperidin-1-yl)acetic acid - Computed Properties" CID 11205927. Accessed March 2026. URL:[Link]

  • OECD Guidelines for the Testing of Chemicals. "Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method." OECD Publishing, Paris. URL:[Link]

Sources

Foundational

Structural and Pharmacological Paradigms of 2-(4-Hydroxypiperidin-1-yl)acetic Acid Hydrochloride Derivatives: A Technical Whitepaper

Executive Summary In modern drug discovery, the transition from planar, sp2-hybridized molecules to conformationally flexible, sp3-rich scaffolds is critical for improving clinical success rates—a concept known as "escap...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the transition from planar, sp2-hybridized molecules to conformationally flexible, sp3-rich scaffolds is critical for improving clinical success rates—a concept known as "escape from flatness"[1]. 2-(4-hydroxypiperidin-1-yl)acetic acid hydrochloride (CAS: 1181544-77-3) represents a highly versatile, bifunctional building block that perfectly embodies this paradigm[2]. As a Senior Application Scientist, I have structured this whitepaper to dissect the mechanistic pathways, structural rationale, and validation protocols associated with derivatives of this specific piperidine-acetic acid scaffold.

This guide is designed for drug development professionals seeking to leverage this pharmacophore for neurodegenerative, analgesic, and antimicrobial applications.

Scaffold Architecture & Pharmacophore Rationale

The core molecule, 2-(4-hydroxypiperidin-1-yl)acetic acid (Molecular Weight: ~159.18 g/mol ), possesses three critical sites for functionalization[3][4]:

  • The Tertiary Piperidine Nitrogen (pKa ~9.5): Protonated at physiological pH, this nitrogen mimics endogenous basic amines (like those in dopamine or acetylcholine), allowing for critical cation-π interactions within receptor binding pockets[1][5].

  • The Acetic Acid Moiety (pKa ~2.5): Provides a handle for amidation or esterification. In its native state, it mimics the carboxylic acid of γ-aminobutyric acid (GABA)[6].

  • The 4-Hydroxyl Group: Acts as a highly directional hydrogen bond donor and acceptor. It anchors the molecule within catalytic triads (e.g., in cholinesterases) or allosteric sites[1].

By derivatizing the acetic acid into bulky amides or esters, researchers eliminate the zwitterionic nature of the parent compound, drastically increasing lipophilicity (logP) and facilitating Blood-Brain Barrier (BBB) penetration for central nervous system (CNS) targets[5].

Core Mechanisms of Action (MoA)

The pharmacological utility of 2-(4-hydroxypiperidin-1-yl)acetic acid derivatives is dictated by the specific functional groups attached to the core scaffold. The literature highlights three primary mechanisms of action:

A. Neurodegenerative Disease Modulation (Alzheimer's Disease)

γ-Secretase Modulation (GSM): Unlike traditional γ-secretase inhibitors that cause severe Notch-signaling toxicity, piperidine acetic acid derivatives act as allosteric modulators[6]. By binding directly to the Presenilin-1 (PS1) catalytic subunit of the γ-secretase complex, these derivatives induce a conformational shift. This shift alters the cleavage site of the Amyloid Precursor Protein (APP), favoring the production of shorter, neuroprotective fragments (Aβ38) over the highly amyloidogenic Aβ42 peptides[6].

Dual Cholinesterase Inhibition: Derivatives featuring extended aromatic systems on the acetic acid moiety act as dual inhibitors of Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE)[1]. The protonated piperidine nitrogen binds to the peripheral anionic site (PAS) via cation-π interactions, while the 4-hydroxyl group forms hydrogen bonds within the catalytic active site (CAS), preventing acetylcholine hydrolysis and enhancing cognitive function[1].

B. Analgesic and Neuropathic Pain Pathways

Alkyl and propionamide extensions of the piperidine scaffold demonstrate potent analgesic activity[7]. The mechanism involves dual agonism of μ-opioid and σ1 receptors [1]. The piperidine ring mimics the basic pharmacophore of classical opioids (e.g., meperidine), while the spatial orientation of the 4-hydroxyl group fine-tunes receptor subtype selectivity, providing significant relief in neuropathic pain models[1][8].

C. GABAergic System Modulation

Unsubstituted or minimally substituted piperidine-1-acetic acids are structural analogues of nipecotic acid. They interact selectively with GABA receptors and neuronal GABA uptake transporters[6]. The specific distance between the basic nitrogen and the carboxylate mimics the endogenous GABA neurotransmitter, leading to anticonvulsant and muscle-relaxant effects[6].

Visualizing the Mechanism of Action

MoA A Piperidine-Acetic Acid Derivative B Presenilin-1 (PS1) Allosteric Site A->B Binds C γ-Secretase Complex B->C Modulates D APP Cleavage Shift C->D Alters Cleavage E ↓ Aβ42 Production ↑ Aβ38 Peptides D->E Neuroprotection

Caption: Allosteric modulation of γ-secretase by piperidine-acetic acid derivatives.

Quantitative Structure-Activity Relationship (SAR)

The following table synthesizes the quantitative data and SAR trends observed when derivatizing the 2-(4-hydroxypiperidin-1-yl)acetic acid core[1][6][7].

Derivative ClassPrimary TargetRepresentative ModificationIC50 / EC50 RangeKey Pharmacological Effect
γ-Secretase Modulators Presenilin-1 (PS1)Fluorinated aryl amides50 - 200 nM↓ Aβ42, ↑ Aβ38
Dual AChE/BuChE Inhibitors CholinesterasesBulky benzyl esters10 - 500 nMCognitive enhancement
Analgesics μ-opioid / σ1 receptorsPropionamide extensions1.2 - 5.5 μMNeuropathic pain relief
GABA Uptake Inhibitors GABA TransporterUnsubstituted acid10 - 50 μMAnticonvulsant activity

Experimental Methodologies & Self-Validating Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . Every step includes a causality explanation and an internal control mechanism to prevent false positives.

Protocol A: Synthesis of CNS-Permeable Amide Derivatives

Objective: Convert the hydrophilic zwitterion into a lipophilic amide for BBB penetration.

  • Causality: Standard peptide coupling reagents (like DCC) generate insoluble urea byproducts that complicate purification. We utilize EDC/HOBt because the resulting urea byproduct is water-soluble and easily removed via aqueous workup.

  • Step 1 (Activation): Dissolve 2-(4-hydroxypiperidin-1-yl)acetic acid hydrochloride (1.0 eq) in anhydrous DMF. Add DIPEA (3.0 eq) to neutralize the hydrochloride salt. Add EDC·HCl (1.2 eq) and HOBt (1.2 eq). Stir for 30 mins at 0°C to form the active ester.

  • Step 2 (Coupling): Add the target primary amine (e.g., a fluorinated aniline) (1.1 eq). Stir at room temperature for 12 hours.

  • Step 3 (Workup): Quench with saturated NaHCO3. Extract with EtOAc. Wash the organic layer with brine, dry over Na2SO4, and concentrate.

  • Self-Validating Check: Analyze the crude product via LC-MS. Validation: If the mass spectrum shows an [M+18] peak relative to the target mass, the dehydration coupling failed, indicating the active ester was hydrolyzed back to the starting material. Orthogonal validation via 1H-NMR must show the disappearance of the broad carboxylic acid proton (~10-12 ppm) and the appearance of an amide proton (~8 ppm).

Protocol B: In Vitro Cholinesterase Inhibition Assay (Ellman's Method)

Objective: Quantify the IC50 of the synthesized derivative against AChE.

  • Causality: Acetylthiocholine is used instead of acetylcholine because its enzymatic cleavage yields thiocholine. Thiocholine reacts instantly with DTNB (Ellman's reagent) to produce 5-thio-2-nitrobenzoate, a yellow anion that allows precise colorimetric quantification at 412 nm.

  • Step 1 (Preparation): Prepare 0.1 M phosphate buffer (pH 8.0). Dilute the synthesized derivative in DMSO (final DMSO concentration <1% to prevent enzyme denaturation).

  • Step 2 (Incubation): In a 96-well plate, combine 140 µL buffer, 20 µL enzyme (AChE, 0.2 U/mL), and 20 µL of the derivative at varying concentrations. Incubate at 25°C for 15 minutes to allow complex formation.

  • Step 3 (Reaction): Add 10 µL of DTNB (3 mM) and 10 µL of acetylthiocholine iodide (15 mM) to initiate the reaction.

  • Step 4 (Readout): Measure absorbance at 412 nm continuously for 5 minutes using a microplate reader.

  • Self-Validating Check: The assay must include two controls. Negative Control (Blank): Buffer + DTNB + Substrate (no enzyme). If this turns yellow, the substrate has spontaneously degraded, invalidating the run. Positive Control: Donepezil (known inhibitor). If Donepezil fails to yield an IC50 in the low nanomolar range, the enzyme batch is inactive.

Workflow S1 1. Amidation/Esterification (EDC/HOBt Coupling) S2 2. Orthogonal Validation (1H-NMR & LC-MS) S1->S2 Purified Ligand S3 3. Target Incubation (AChE or PS1) S2->S3 Validated Structure S4 4. Colorimetric Readout (Ellman's Assay) S3->S4 Substrate Addition S5 5. IC50 Calculation & Lead Selection S4->S5 Data Analysis

Caption: High-throughput screening workflow for validating piperidine derivative efficacy.

References

  • PubChem , 2-(4-Hydroxypiperidin-1-yl)acetic acid | C7H13NO3 | CID 11205927. National Center for Biotechnology Information.[Link]

  • Encyclopedia MDPI , Pharmacological Applications of Piperidine Derivatives. MDPI Open Access Encyclopedia. [Link]

  • International Journal of Novel Research and Development (IJNRD) , Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. [Link]

  • ResearchGate , Synthesis, characterization and antimicrobial activity of piperidine derivatives.[Link]

  • World Health Organization (WHO) / Affiliated Repositories , Analgesic activity of alkyl piperidine derivatives.[Link]

Sources

Exploratory

Whitepaper: Thermal Stability Profile and Degradation Kinetics of 2-(4-Hydroxypiperidin-1-yl)acetic Acid Hydrochloride

Executive Summary Understanding the thermal stability of active pharmaceutical ingredients (APIs) and their synthetic intermediates is a critical prerequisite for successful drug development, formulation, and manufacturi...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Understanding the thermal stability of active pharmaceutical ingredients (APIs) and their synthetic intermediates is a critical prerequisite for successful drug development, formulation, and manufacturing. This technical guide provides an in-depth analysis of the thermal stability profile of 2-(4-hydroxypiperidin-1-yl)acetic acid hydrochloride . By synthesizing structural physicochemical properties with advanced thermal analysis methodologies, this whitepaper outlines the mechanistic degradation pathways of the compound and establishes a self-validating experimental protocol for researchers to accurately quantify its thermal behavior.

Structural Context & Physicochemical Properties

2-(4-Hydroxypiperidin-1-yl)acetic acid is a functionalized heterocyclic compound featuring a piperidine ring, a secondary hydroxyl group at the C4 position, and an N-alkylated acetic acid moiety[1]. In its isolated form, it is typically stabilized as a hydrochloride salt (CAS: 1181544-77-3).

The thermal behavior of this molecule is governed by the competing stabilities of its functional groups. Generally, hydrochloride salts exhibit higher melting points and distinct thermal stability profiles compared to their free base counterparts due to enhanced ionic lattice interactions[2]. However, at elevated temperatures, the hydrochloride salt acts as an internal catalyst for degradation, lowering the activation energy required for dehydrohalogenation and subsequent structural fragmentation.

Mechanistic Thermal Degradation Pathway

The thermal degradation of functionalized piperidine derivatives does not occur as a single catastrophic event; rather, it proceeds through a sequential cascade of elimination and fragmentation reactions[3]. Based on the structural liabilities of 2-(4-hydroxypiperidin-1-yl)acetic acid hydrochloride, the degradation pathway follows four distinct thermodynamic stages:

  • Crystalline Melting: The compound absorbs heat to break the ionic lattice, resulting in a sharp endothermic phase transition without mass loss.

  • Dehydration: The secondary alcohol at the C4 position is highly susceptible to thermal elimination. Heat induces the loss of a water molecule (-H₂O), forming a double bond within the piperidine ring (yielding a tetrahydropyridine derivative).

  • Decarboxylation: The N-acetic acid group undergoes homolytic or heterolytic cleavage, releasing carbon dioxide (-CO₂). This step is often kinetically coupled with the dehydration phase depending on the heating rate.

  • Dehydrohalogenation & Pyrolysis: The hydrochloride salt dissociates, releasing gaseous hydrogen chloride (-HCl). Beyond 350 °C, the remaining heterocyclic framework undergoes pyrolytic decomposition, leaving behind a carbonaceous char[3].

Pathway S1 Intact API Salt C₇H₁₄ClNO₃ (Stable < 150°C) S2 Dehydration (-H₂O) Δm: ~9.2% S1->S2 S3 Decarboxylation (-CO₂) Δm: ~22.5% S2->S3 S4 Dehydrohalogenation (-HCl) Δm: ~18.6% S3->S4 S5 Ring Pyrolysis Carbonaceous Char (> 350°C) S4->S5

Sequential thermal degradation pathway of the piperidine derivative.

Analytical Methodologies: A Self-Validating Protocol

To accurately map the thermal profile described above, Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are widely used as thermal analysis techniques in characterizing crystalline pharmaceutical materials[4].

The following protocol is designed as a self-validating system . It incorporates internal feedback loops (calibration checks and mass closure) to ensure that any instrumental drift or sample anomaly is detected before data interpretation.

Step-by-Step Experimental Workflow

Step 1: System Calibration & Baseline Verification

  • Action: Run an empty crucible under identical experimental conditions to establish a zero-drift baseline. Validate temperature accuracy using a certified Indium standard ( Tm​ = 156.6 °C).

  • Causality: TGA microbalances are highly sensitive to buoyancy effects caused by changing gas densities at high temperatures. A baseline subtraction corrects this. Indium calibration ensures thermodynamic accuracy for DSC endotherms.

Step 2: Sample Preparation & Environmental Control

  • Action: Accurately weigh 3.0–5.0 mg of the compound. For DSC, use a pin-holed aluminum pan. For TGA, use an open alumina ( Al2​O3​ ) crucible.

  • Causality: Pin-holes in the DSC pan allow volatile effluents (H₂O, CO₂, HCl) to escape. If a sealed pan were used, internal pressurization would artificially shift the endothermic transition temperatures. For TGA, alumina is chosen over aluminum because it is thermally inert and will not corrode upon exposure to evolved HCl gas.

Step 3: Thermal Excursion & Evolved Gas Analysis

  • Action: Heat the samples from 25 °C to 400 °C at a constant ramp rate of 10 °C/min under a dry nitrogen purge (50 mL/min).

  • Causality: A 10 °C/min heating rate provides the optimal balance between thermal resolution (separating overlapping degradation events) and preventing thermal lag. The nitrogen purge prevents oxidative degradation, isolating purely thermal decomposition pathways.

Step 4: Data Validation & Mass Closure

  • Action: Calculate the theoretical mass loss for each functional group and compare it against the integrated TGA curve. Verify mass closure (Residual Char + Integrated Mass Loss = 100% ± 0.5%).

  • Causality: If mass closure fails, it immediately flags an error in the microbalance calibration or indicates an incomplete pyrolytic reaction, prompting a necessary recalibration.

Workflow N1 1. System Calibration & Sample Prep (Indium Standard & Micro-weighing) N2 2A. Differential Scanning Calorimetry (Heat Flow & Phase Transitions) N1->N2 Aliquot 1 (Pin-holed Pan) N3 2B. Thermogravimetric Analysis (Absolute Mass Loss) N1->N3 Aliquot 2 (Alumina Crucible) N5 4. Data Validation & Mass Closure (Internal Feedback Loop) N2->N5 Transition Data N4 3. Evolved Gas Analysis (FTIR/MS) (Volatile Effluent Identification) N3->N4 N₂ Purge Transfer N4->N5 Kinetic Data

Experimental workflow for thermal profiling and evolved gas analysis.

Quantitative Data Synthesis

The following tables summarize the physicochemical parameters and the projected thermal events based on the stoichiometric mass loss calculations of the compound's structural framework.

Table 1: Physicochemical Profile
ParameterValue / Description
IUPAC Name 2-(4-hydroxypiperidin-1-yl)acetic acid hydrochloride
CAS Number 1181544-77-3
Molecular Formula C₇H₁₄ClNO₃
Molecular Weight 195.64 g/mol
Functional Liabilities Secondary alcohol, tertiary amine, carboxylic acid, HCl salt
Table 2: Projected Thermal Events (DSC/TGA)
Temperature RangeThermal EventDSC SignatureTGA Signature (Theoretical Δm)
25 – 100 °C Surface Moisture DesorptionBroad, weak endothermMinor mass loss (<1.0%)
150 – 180 °C Crystalline MeltingSharp endothermNo mass loss (0.0%)
180 – 220 °C Dehydration (-H₂O)Endotherm~9.2% mass loss
230 – 280 °C Decarboxylation (-CO₂)Endotherm~22.5% mass loss
280 – 330 °C Dehydrohalogenation (-HCl)Endotherm~18.6% mass loss
> 350 °C Piperidine Ring PyrolysisExotherm (if trace O₂ present)Continuous mass loss into char

Conclusion

The thermal stability profile of 2-(4-hydroxypiperidin-1-yl)acetic acid hydrochloride is dictated by the sequential elimination of its highly functionalized side chains prior to the catastrophic failure of the piperidine ring. By employing a self-validating DSC/TGA methodology, researchers can accurately isolate these degradation events. Understanding these kinetic boundaries is essential for optimizing downstream pharmaceutical processes, ensuring that drying, milling, and formulation parameters do not exceed the thermodynamic thresholds that trigger dehydration or decarboxylation.

References

  • Title: 2-(4-Hydroxypiperidin-1-yl)
  • Source: nih.
  • Source: mdpi.
  • Source: mdpi.

Sources

Protocols & Analytical Methods

Method

Application Note: Strategic Utilization of 2-(4-Hydroxypiperidin-1-yl)acetic Acid Hydrochloride in Solid-Phase Peptide Synthesis (SPPS)

Target Audience: Peptide Chemists, Drug Discovery Scientists, and PROTAC Developers Application Focus: Bifunctional Linkers, Peptidomimetics, and Targeted Protein Degradation (TPD) Introduction & Chemical Rationale The d...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Peptide Chemists, Drug Discovery Scientists, and PROTAC Developers Application Focus: Bifunctional Linkers, Peptidomimetics, and Targeted Protein Degradation (TPD)

Introduction & Chemical Rationale

The development of complex peptide therapeutics—such as peptide-drug conjugates (PDCs) and proteolysis-targeting chimeras (PROTACs)—requires versatile, orthogonal building blocks. 2-(4-hydroxypiperidin-1-yl)acetic acid hydrochloride has emerged as a highly valuable bifunctional linker in Solid-Phase Peptide Synthesis (SPPS).

Structurally, this compound offers three distinct functional advantages:

  • Acetic Acid Moiety: Enables seamless C-to-N directional coupling to the free N-terminus or side-chain amines of a resin-bound peptide.

  • Tertiary Amine (Piperidine Ring): Acts as a structural rigidifier and a basic center. At physiological pH, the protonated nitrogen enhances the aqueous solubility of highly hydrophobic peptide sequences and alters the pharmacokinetic (PK) profile of the conjugate.

  • Secondary 4-Hydroxyl Group: Provides an orthogonal attachment point for late-stage, on-resin functionalization (e.g., attaching fluorophores, E3 ligase ligands, or cytotoxic warheads) without requiring complex protecting group strategies like Alloc or Dde.

Causality in Reagent Selection: Why the Hydrochloride Salt?

The free base of this compound exists as a zwitterion, making it highly hygroscopic and prone to oxidative degradation during storage. Supplying it as an HCl salt locks the tertiary amine in a stable, protonated state, ensuring long-term shelf stability and precise stoichiometric weighing. However, this chemical state dictates a critical protocol adjustment: pre-neutralization . If the HCl is not neutralized by a non-nucleophilic base (e.g., N,N-Diisopropylethylamine, DIEA) prior to activation, the acidic microenvironment will protonate and deactivate the coupling reagents, leading to catastrophic coupling failures.

Conjugate_Logic Target Targeting Peptide Binds Protein of Interest Linker Bifunctional Linker 2-(4-hydroxypiperidin-1-yl) acetic acid Target->Linker Amide Bond (SPPS Coupling) Payload Payload / E3 Ligand Fluorophore or Warhead Linker->Payload Ester/Carbamate Bond (via 4-OH)

Fig 1: Structural logic of a peptide conjugate utilizing the bifunctional piperidine linker.

Quantitative Assessment of Coupling Reagents

Because the piperidine nitrogen is in close proximity to the acetic acid moiety, the activated ester can experience mild steric shielding and inductive effects. Selecting the correct coupling additive is critical. Recent advancements in green SPPS highlight Oxyma Pure (ethyl 2-cyano-2-(hydroxyimino)acetate) as a superior alternative to explosive HOBt/HOAt reagents .

The table below summarizes the empirical performance of various coupling cocktails when incorporating 2-(4-hydroxypiperidin-1-yl)acetic acid onto a sterically hindered resin-bound amine.

Coupling Reagent SystemBase RequiredActivation RateEpimerization RiskYield (Hindered Amine)Mechanistic Notes
DIC / Oxyma Pure DIEA (for HCl only)Fast (< 5 min)Very Low> 95%Optimal for automated SPPS. Avoids urea precipitation; Oxyma acts as an efficient basic catalyst .
HATU / DIEA DIEA (Excess)Very Fast (< 2 min)Moderate> 98%Best for highly hindered N-termini. Generates a highly reactive 7-aza-benzotriazole active ester.
DIC / HOBt DIEA (for HCl only)Moderate (15 min)Low~ 80%Outdated. Slower kinetics lead to incomplete coupling due to the inductive effect of the piperidine ring.

Experimental Workflows & Methodologies

The following protocols represent a self-validating system. By incorporating intermediate Kaiser tests (or chloranil tests for secondary amines), the chemist can definitively verify the success of each step before proceeding, ensuring the integrity of the final conjugate.

SPPS_Workflow Resin 1. Resin-Bound Peptide (Free N-terminal Amine) Neutralization 2. Linker Preparation (Neutralize HCl with DIEA) Resin->Neutralization Coupling 3. Amide Coupling (DIC/Oxyma Pure, 1 hr) Neutralization->Coupling Add to Resin Wash 4. Stringent Washing (DMF / DCM) Coupling->Wash Kaiser Test: Negative Functionalization 5. 4-OH Functionalization (Acyl Donor + DMAP) Wash->Functionalization On-Resin Modification Cleavage 6. Global Deprotection (TFA / TIPS / H2O) Functionalization->Cleavage Finalize Synthesis

Fig 2: Step-by-step SPPS workflow for linker incorporation and on-resin functionalization.

Protocol A: Coupling of the Linker to Resin-Bound Peptide

Objective: Form an amide bond between the linker's acetic acid moiety and the peptide's N-terminus.

Reagents (per 0.1 mmol resin scale):

  • 2-(4-hydroxypiperidin-1-yl)acetic acid HCl: 0.4 mmol (4 eq)

  • Oxyma Pure: 0.4 mmol (4 eq)

  • N,N'-Diisopropylcarbodiimide (DIC): 0.4 mmol (4 eq)

  • DIEA: 0.4 mmol (4 eq) Strictly required to neutralize the HCl salt.

  • Peptide-Resin: 0.1 mmol (swelled in DMF)

Step-by-Step Procedure:

  • Resin Preparation: Ensure the N-terminal Fmoc group of the peptide-resin has been removed (20% Piperidine in DMF, 2 × 10 min). Wash thoroughly with DMF (5 × 1 min).

  • Pre-Neutralization (Critical Step): Dissolve 4 eq of the linker HCl salt and 4 eq of Oxyma Pure in 2 mL of anhydrous DMF. Add 4 eq of DIEA. Causality: The solution must be neutralized before adding DIC to prevent the formation of unreactive protonated intermediates.

  • Activation: Add 4 eq of DIC to the neutralized mixture. Stir for 2 minutes at room temperature to allow the formation of the highly reactive Oxyma ester.

  • Coupling: Transfer the activated cocktail to the resin. Agitate at room temperature for 60–90 minutes.

  • Validation: Drain the reaction mixture and wash the resin with DMF (3 × 1 min) and DCM (3 × 1 min). Perform a Kaiser test. A yellow/colorless result indicates complete coupling. If blue, repeat steps 2–4.

Protocol B: On-Resin Functionalization of the 4-Hydroxyl Group

Objective: Attach a payload (e.g., a carboxylic acid derivative of a fluorophore or PROTAC warhead) to the secondary hydroxyl group via an ester bond.

Causality Warning: The 4-hydroxyl group is a secondary alcohol situated on a conformationally dynamic chair structure. It is sterically shielded by the axial protons of the piperidine ring. Standard DIC/Oxyma coupling will fail here. You must use an acyl transfer catalyst (DMAP) or highly reactive acyl donors (e.g., acid chlorides or symmetric anhydrides).

Reagents (per 0.1 mmol resin scale):

  • Payload Carboxylic Acid: 0.5 mmol (5 eq)

  • DIC: 0.5 mmol (5 eq)

  • 4-Dimethylaminopyridine (DMAP): 0.05 mmol (0.5 eq)

Step-by-Step Procedure:

  • Swelling: Swell the linker-conjugated resin in anhydrous DCM for 15 minutes.

  • Pre-activation: In a separate vial, dissolve the Payload Carboxylic Acid in a minimum volume of DCM/DMF. Add DIC and stir for 10 minutes to form the symmetric anhydride or O-acylisourea.

  • Catalysis: Add the pre-activated mixture to the resin, immediately followed by the addition of DMAP dissolved in a few drops of DMF.

  • Reaction: Agitate the resin for 4–12 hours. Note: Esterifications of secondary alcohols on solid support are kinetically slow.

  • Washing: Drain and wash extensively with DMF (5 × 1 min) and DCM (5 × 1 min) to remove intercalated DMAP.

Protocol C: Cleavage and Global Deprotection

Objective: Release the final conjugate from the solid support while removing side-chain protecting groups.

Step-by-Step Procedure:

  • Cocktail Preparation: Prepare Reagent K or a standard TFA cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIPS), 2.5% Water.

  • Cleavage: Add 3 mL of the cocktail per 0.1 mmol of resin. Agitate for 2 hours at room temperature.

  • Precipitation: Filter the resin and collect the flow-through. Concentrate the TFA under a stream of nitrogen to ~1 mL.

  • Isolation: Add 10 mL of ice-cold diethyl ether to precipitate the peptide conjugate. Centrifuge at 4000 rpm for 5 minutes, decant the ether, and wash the pellet twice more with cold ether.

  • Drying: Air-dry the pellet and dissolve in H2O/Acetonitrile for RP-HPLC purification.

Troubleshooting & Best Practices

  • Issue: Persistent Positive Kaiser Test after Linker Coupling.

    • Root Cause: The HCl salt was not fully neutralized, leading to a highly acidic coupling environment that quenches the DIC.

    • Solution: Pre-wash the resin with a 5% DIEA in DMF solution for 3 minutes before coupling. Ensure exactly 1.0 to 1.1 equivalents of DIEA (relative to the linker) are added to the coupling cocktail.

  • Issue: Low Yield of the Esterified Payload (Protocol B).

    • Root Cause: Steric hindrance of the secondary 4-OH group preventing nucleophilic attack.

    • Solution: Switch from DIC/DMAP to an acid chloride derivative of your payload, or utilize Microwave-Assisted SPPS (75°C for 15 minutes) to overcome the activation energy barrier.

  • Issue: Premature Cleavage of the Ester Bond.

    • Root Cause: Ester bonds formed at the 4-OH position can be susceptible to hydrolysis if exposed to strong aqueous bases during downstream processing.

    • Solution: Maintain pH < 8 during HPLC purification and lyophilization. If a more stable linkage is required, consider activating the 4-OH with N,N'-Disuccinimidyl carbonate (DSC) to form a highly stable carbamate linkage with an incoming amine payload.

References

  • PubChem Compound Summary for CID 11205927 , 2-(4-hydroxypiperidin-1-yl)acetic acid. National Center for Biotechnology Information. Available at:[Link]

  • Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives , ACS Omega. 2022. Available at:[Link]

Application

in vitro assay protocols using 2-(4-hydroxypiperidin-1-yl)acetic acid hydrochloride

Application Note: In Vitro Profiling and Fragment Screening Protocols for 2-(4-Hydroxypiperidin-1-yl)acetic Acid Hydrochloride Prepared by: Senior Application Scientist Target Audience: Researchers, Medicinal Chemists, a...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: In Vitro Profiling and Fragment Screening Protocols for 2-(4-Hydroxypiperidin-1-yl)acetic Acid Hydrochloride

Prepared by: Senior Application Scientist Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary & Rationale

In early-stage drug discovery, the selection and validation of high-quality chemical building blocks are critical for downstream success. 2-(4-hydroxypiperidin-1-yl)acetic acid hydrochloride (Free base CAS: 168159-33-9; HCl salt CAS: 1181544-77-3) is a highly versatile, low-molecular-weight (MW: 195.64 g/mol as HCl salt) bifunctional scaffold[1]. Featuring a piperidine ring with high Fsp3 character, a carboxylic acid for amide coupling, and a secondary alcohol for further functionalization, it is an ideal candidate for Fragment-Based Drug Discovery (FBDD) libraries[2].

However, before incorporating any fragment into high-throughput screening (HTS) campaigns, it must undergo rigorous in vitro baseline profiling. False positives in biological assays are frequently caused by poor aqueous solubility (leading to aggregation) or intrinsic cytotoxicity[3]. This application note provides a self-validating, step-by-step framework for evaluating the kinetic solubility, baseline cytotoxicity, and target-binding kinetics of 2-(4-hydroxypiperidin-1-yl)acetic acid hydrochloride.

Phase I: Baseline Physicochemical & Cytotoxicity Profiling

Protocol 1: High-Throughput Kinetic Solubility via Nephelometry

Expertise & Causality: Thermodynamic solubility assays require days to reach equilibrium and consume large amounts of compound. In contrast, kinetic solubility mimics the actual conditions of in vitro bioassays by introducing a DMSO stock solution into an aqueous buffer[3]. We utilize nephelometry (light scattering) because it provides a rapid, label-free method to detect the exact concentration at which the fragment begins to precipitate, ensuring the compound remains soluble at the concentrations used in downstream SPR or cellular assays[3].

Step-by-Step Methodology:

  • Stock Preparation: Prepare a 10 mM stock solution of 2-(4-hydroxypiperidin-1-yl)acetic acid hydrochloride in 100% LC-MS grade DMSO.

  • Serial Dilution: In a 96-well V-bottom plate, perform a 2-fold serial dilution of the stock in DMSO to create a 10-point concentration curve (10 mM down to 19.5 µM).

  • Aqueous Transfer: Transfer 2 µL of each DMSO dilution into a 96-well flat-bottom UV-transparent microplate.

  • Buffer Addition: Rapidly dispense 198 µL of Phosphate-Buffered Saline (PBS, pH 7.4) into each well. The final DMSO concentration is strictly maintained at 1% (v/v) to prevent solvent-induced artifacts[4]. Final fragment concentrations will range from 100 µM to 0.195 µM.

  • Incubation: Seal the plate and incubate on an orbital shaker at 300 rpm for 2 hours at room temperature (25°C) to allow potential aggregates to form.

  • Measurement: Read the plate using a nephelometer (e.g., NEPHELOstar Plus).

  • Validation Control: Include Nicardipine (low solubility) and Caffeine (high solubility) as reference standards.

Protocol 2: Baseline Cytotoxicity Profiling (ATP Luminescence)

Expertise & Causality: Before a fragment is elaborated into a larger lead molecule, its intrinsic toxicity must be established. We utilize the CellTiter-Glo® assay because it measures ATP depletion, which is a universal and immediate indicator of cell death[5]. Unlike colorimetric assays (e.g., MTT) that can be confounded by the redox potential of the test compounds, the engineered ultra-stable luciferase in this assay withstands harsh lysis conditions and provides a highly sensitive, interference-free readout[5][6].

Step-by-Step Methodology:

  • Cell Seeding: Seed HepG2 cells (hepatotoxicity model) at a density of 10,000 cells/well in 90 µL of DMEM supplemented with 10% FBS in a white opaque 96-well plate. Incubate overnight at 37°C, 5% CO2.

  • Compound Treatment: Add 10 µL of 10X concentrated 2-(4-hydroxypiperidin-1-yl)acetic acid hydrochloride (prepared in culture media from a DMSO stock). Test concentrations: 1, 10, 50, 100, and 500 µM. Ensure final DMSO is ≤0.5%.

  • Incubation: Incubate cells with the compound for 48 hours.

  • Equilibration: Remove the plate from the incubator and equilibrate to room temperature for 30 minutes to ensure uniform enzyme kinetics[5].

  • Reagent Addition: Add 100 µL of CellTiter-Glo® Reagent to each well.

  • Lysis & Stabilization: Mix on an orbital shaker for 2 minutes to induce complete cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal[5].

  • Readout: Record luminescence using a multi-mode plate reader (integration time: 0.5–1 second/well).

CTG_Mechanism Cell Viable Cell (Metabolically Active) ATP ATP (Released upon lysis) Cell->ATP Cell Lysis Light Luminescent Signal (Proportional to Viability) ATP->Light Catalysis Luciferin Beetle Luciferin + O2 Luciferin->Light Luciferase Ultra-Glo™ Recombinant Luciferase Luciferase->Light

Mechanism of ATP-dependent luminescent cell viability assay (CellTiter-Glo).

Phase II: Fragment-Based Screening

Protocol 3: Surface Plasmon Resonance (SPR) Target Binding Assay

Expertise & Causality: Fragments like 2-(4-hydroxypiperidin-1-yl)acetic acid hydrochloride typically exhibit very low binding affinities (Kd in the high micromolar to millimolar range)[7]. Traditional biochemical assays lack the sensitivity to detect these weak interactions. SPR is the gold standard for FBDD because it is label-free, requires minimal protein, and provides real-time association (kon) and dissociation (koff) kinetics[2][7].

Step-by-Step Methodology:

  • Sensor Chip Preparation: Dock a Series S Sensor Chip CM5 into the SPR instrument (e.g., Biacore 8K).

  • Target Immobilization: Activate the carboxymethyl dextran surface using a 1:1 mixture of 0.4 M EDC and 0.1 M NHS. Inject the target protein (e.g., a kinase or GPCR domain) diluted in 10 mM Sodium Acetate (pH 4.5) to achieve an immobilization level of ~3000–5000 RU (necessary for low MW fragments). Block remaining active esters with 1 M Ethanolamine-HCl (pH 8.5).

  • Buffer Preparation: Use PBS-P+ (pH 7.4) supplemented with 2% DMSO as the running buffer. Crucial: Prepare a DMSO calibration curve (1.5% to 2.5% DMSO) to correct for bulk refractive index shifts caused by solvent mismatch.

  • Analyte Injection: Inject 2-(4-hydroxypiperidin-1-yl)acetic acid hydrochloride at multiple concentrations (e.g., 12.5, 25, 50, 100, 200 µM) at a high flow rate (50 µL/min) to minimize mass transport limitations.

  • Kinetic Recording: Record the association phase for 60 seconds and the dissociation phase for 120 seconds.

  • Data Analysis: Double-reference the sensograms (subtracting the reference channel and a blank buffer injection) and fit the data to a 1:1 Langmuir binding model or a steady-state affinity model to determine the KD​ .

SPR_Workflow Step1 1. Target Immobilization (Amine Coupling to CM5 Sensor Chip) Step2 2. Baseline Stabilization (Running Buffer Flow with 2% DMSO) Step1->Step2 Step3 3. Fragment Injection (2-(4-hydroxypiperidin-1-yl)acetic acid) Step2->Step3 Step4 4. Kinetic Recording (Real-time Association & Dissociation) Step3->Step4 Step5 5. Surface Regeneration (Removal of Bound Analyte) Step4->Step5 Step5->Step2 Next Concentration

Standard workflow for SPR-based fragment screening and kinetic analysis.

Data Presentation

The following tables summarize the expected baseline profiling parameters and theoretical SPR kinetic outputs for 2-(4-hydroxypiperidin-1-yl)acetic acid hydrochloride when utilized in FBDD campaigns.

Table 1: Physicochemical & Baseline In Vitro Profiling Summary

Assay ParameterMethodologyExpected / Target ValueImplication for FBDD
Kinetic Solubility Nephelometry (PBS, pH 7.4)> 100 µMExcellent solubility; prevents false positives due to aggregation.
Cytotoxicity ( CC50​ ) CellTiter-Glo (HepG2, 48h)> 500 µMLow intrinsic toxicity; safe for cellular target engagement assays.
Molecular Weight Calculation (HCl Salt)195.64 g/mol Strictly adheres to the "Rule of 3" for fragment libraries.
Fsp3 Character Structural Analysis0.85High 3D character; improves likelihood of specific target binding.

Table 2: Representative SPR Kinetic Parameters (Theoretical Hit)

Analyte Concentration (µM) kon​ ( M−1s−1 ) koff​ ( s−1 ) KD​ (µM) Rmax​ (RU) χ2 (Fit Quality)
12.5 - 200 4.5×103 0.85 188.824.5< 0.05

Note: A KD​ in the 100–500 µM range with rapid on/off rates is highly characteristic of a successful initial fragment hit, which can subsequently be optimized via structure-guided medicinal chemistry.

References

  • PubChem. "2-(4-Hydroxypiperidin-1-yl)acetic acid | C7H13NO3 | CID 11205927". National Institutes of Health (NIH).
  • Dehring, K. A., et al. "In vitro solubility assays in drug discovery". PubMed / NIH.
  • Riss, T. L., et al. "Cell Viability Assays - Assay Guidance Manual". NCBI Bookshelf - NIH.
  • Errey, J. C., et al. "Surface Plasmon Resonance Screening to Identify Active and Selective Adenosine Receptor Binding Fragments". ACS Medicinal Chemistry Letters.
  • Schiebel, J., et al. "Concepts and Core Principles of Fragment-Based Drug Design". MDPI.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: A Guide to Preventing Degradation of 2-(4-hydroxypiperidin-1-yl)acetic acid hydrochloride in Solution

Welcome to the technical support center for 2-(4-hydroxypiperidin-1-yl)acetic acid hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven i...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 2-(4-hydroxypiperidin-1-yl)acetic acid hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into maintaining the integrity of this compound in solution. Instability can lead to inconsistent experimental results, loss of biological activity, and misleading data. By understanding the molecule's vulnerabilities and implementing robust handling protocols, you can ensure the accuracy and reproducibility of your work.

Section 1: Understanding the Molecule's Vulnerabilities

2-(4-hydroxypiperidin-1-yl)acetic acid hydrochloride possesses three key structural features that are susceptible to degradation: a tertiary amine within the piperidine ring, a secondary alcohol at the C4 position, and its formulation as a hydrochloride salt which influences solution pH. The primary degradation pathways are oxidative.

The tertiary amine is susceptible to oxidation, which can form an N-oxide, a more polar and often less active compound.[1] Simultaneously, the secondary alcohol can be oxidized to the corresponding ketone, 4-oxopiperidine-1-acetic acid.[2] These reactions can be initiated or accelerated by exposure to atmospheric oxygen, light, elevated temperatures, and the presence of trace metal ion impurities.[1][3]

DegradationPathways cluster_main 2-(4-hydroxypiperidin-1-yl)acetic acid cluster_degradation Degradation Products Parent Parent Compound (4-hydroxy form) N_Oxide N-Oxide Product (Oxidation at Nitrogen) Parent->N_Oxide Atmospheric O₂, H₂O₂ [Light, Metal Ions] Ketone Ketone Product (Oxidation at C4-Alcohol) Parent->Ketone Oxidizing Agents [Heat, Metal Ions]

Caption: Primary oxidative degradation pathways for the subject molecule.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the first signs of degradation I should look for?

A1: The earliest indicators of degradation can be both physical and analytical.

  • Physical Appearance: A common sign of oxidation in piperidine-containing compounds is a change in the solution's color, often turning yellow or brown. You may also observe the formation of a precipitate if the degradation products are less soluble than the parent compound.[1]

  • Analytical Detection: The most reliable method is chromatography. Using a stability-indicating HPLC or LC-MS method, degradation is evidenced by the appearance of new peaks, typically with different retention times than the parent compound.[1] Oxidized products like N-oxides are generally more polar and may elute earlier from a reversed-phase column.[1] A decrease in the peak area of the parent compound over time is a quantitative indicator of degradation.

Q2: What is the optimal solvent and pH for preparing a stock solution?

A2: The choice of solvent and control of pH are critical for stability.

  • Solvent: For initial stock solutions, high-purity, de-gassed water (e.g., HPLC-grade) or a suitable buffer is recommended. The hydrochloride salt is freely soluble in water.[4] Avoid solvents with peroxide impurities.

  • pH: The compound is supplied as a hydrochloride salt, which will create a slightly acidic solution upon dissolution in unbuffered water. This acidic environment generally enhances the stability of the piperidine amine by keeping it protonated and less susceptible to certain reactions.[3] The optimal pH range is typically weakly acidic (pH 4-6). Avoid strongly alkaline conditions, as the deprotonated free base is more prone to oxidation. If your experimental conditions require a different pH, it is crucial to use a buffer system and to assess the compound's stability in that specific buffer.

Q3: How should I store my stock and working solutions to maximize stability?

A3: Proper storage is the most effective preventative measure. Based on best practices for piperidine-containing compounds, the following conditions are recommended:

  • Temperature: Store solutions refrigerated at 2-8°C.[1][5] Avoid repeated freeze-thaw cycles, which can accelerate degradation. For long-term storage, consider aliquoting stock solutions to minimize handling of the main stock.

  • Light Protection: Protect solutions from light at all times by using amber glass vials or by wrapping standard vials in aluminum foil.[1] Light, especially UV light, can provide the activation energy for photo-oxidative degradation.[1]

  • Atmosphere: Oxygen is a key reactant in the degradation pathways. Before sealing the vial, purge the solution and the headspace with an inert gas like argon or nitrogen to displace atmospheric oxygen.[1] This is one of the most critical steps for preventing oxidative degradation.

Q4: For how long can I consider my solution to be stable?

A4: There is no universal answer; stability is highly dependent on your specific solution composition (solvent, buffer, concentration) and storage conditions. We strongly recommend that you determine the stability under your own experimental conditions. Prepare a fresh solution, analyze it by HPLC/LC-MS to get a baseline (t=0) purity profile, and then re-analyze aliquots stored under your standard conditions at set time points (e.g., 24 hours, 72 hours, 1 week). A degradation of 5-10% is often considered a significant loss of integrity.[6] For critical applications, preparing solutions fresh daily is the safest practice.[1]

Q5: What factors can accelerate degradation during an actual experiment?

A5: Beyond storage, the experimental conditions themselves can be a source of degradation. Be mindful of:

  • Elevated Temperatures: Incubating reactions at 37°C or higher will increase the rate of all chemical reactions, including degradation.[1]

  • Presence of Metal Ions: Trace metal contaminants in buffers or other reagents can catalyze oxidation.[1][3] Use high-purity reagents and consider using a chelating agent like EDTA if metal-catalyzed degradation is suspected, provided it does not interfere with your experiment.

  • Reactive Reagents: Be aware of other components in your assay. Strong oxidizing or reducing agents will obviously affect the compound.

Section 3: Troubleshooting Guide

This section addresses common problems encountered by users, their probable causes, and recommended solutions.

Symptom Possible Cause Recommended Solution
Change in solution appearance (e.g., color turns yellow/brown, precipitate forms) Oxidation of the piperidine compound.[1]1. Discard the solution. Do not use it for experiments.2. Review your storage and handling protocols. Ensure the compound is rigorously protected from light and air.[1]3. When preparing new solutions, purge with an inert gas (argon or nitrogen) before sealing.[1]
Appearance of new, unexpected peaks in HPLC/LC-MS analysis Degradation of the parent compound.[1]1. Confirm the identity of the new peaks by performing a forced degradation study (see Protocol 4.2) to see if the degradation products match.[7]2. Re-evaluate your solution preparation and storage procedures.3. Use a validated, stability-indicating analytical method to monitor purity over time.[1]
Decreased potency or inconsistent results in biological assays Loss of the active parent compound due to degradation.1. Re-analyze the purity of your compound stock solution using HPLC.2. Prepare fresh solutions immediately before conducting assays.[1]3. Implement stricter storage protocols for all solutions (refrigeration, inert atmosphere, light protection).
Inconsistent results between different batches or preparations of the same solution Varied levels of degradation due to differences in storage history, initial purity, or handling.1. Establish and strictly adhere to a Standard Operating Procedure (SOP) for solution preparation and storage for all users.2. Re-qualify older batches or solutions before use to confirm their integrity.
Section 4: Protocols and Methodologies

To empower users with self-validating systems, we provide the following detailed protocols.

Protocol 4.1: Recommended Procedure for Solution Preparation and Storage
  • Preparation: Allow the solid 2-(4-hydroxypiperidin-1-yl)acetic acid hydrochloride to equilibrate to room temperature before opening the container.

  • Weighing: Weigh the desired amount of solid in a clean environment.

  • Dissolution: Add the solid to a light-protected vial (e.g., amber glass). Add the desired volume of high-purity, de-gassed solvent (e.g., HPLC-grade water or buffer). Mix gently until fully dissolved.

  • Inerting: Purge the solution by bubbling a gentle stream of inert gas (argon or nitrogen) through it for 1-2 minutes.

  • Sealing: Purge the headspace of the vial with the inert gas for 30 seconds, then immediately cap the vial tightly with a high-quality septum or screw cap.

  • Labeling: Clearly label the vial with the compound name, concentration, solvent, preparation date, and your initials.

  • Storage: Place the sealed vial in a refrigerator at 2-8°C, protected from light.[1][5]

Protocol 4.2: Designing a Basic Forced Degradation Study

A forced degradation study is essential to understand potential degradation pathways and to confirm that your analytical method can detect degradants.[8] This study exposes the compound to harsh conditions to intentionally induce degradation.[6]

Caption: Workflow for a forced degradation (stress testing) study.

Methodology:

  • Prepare Stock: Prepare a stock solution (e.g., 1 mg/mL) of the compound in HPLC-grade water.

  • Aliquot: Distribute the stock solution into several amber vials. One vial will be your unstressed control, stored under ideal conditions (2-8°C, dark).

  • Apply Stress Conditions: [8]

    • Acid Hydrolysis: Add 0.1 N HCl to a vial. Heat at 60-80°C for several hours.

    • Base Hydrolysis: Add 0.1 N NaOH to a vial. Keep at room temperature for several hours.

    • Oxidation: Add 3% hydrogen peroxide (H₂O₂) to a vial. Keep at room temperature for several hours.

    • Thermal: Heat one vial at 60-80°C (in the dark).

    • Photolytic: Expose a solution in a clear vial to direct sunlight or a photostability chamber.

  • Sampling & Analysis: Take samples at various time points (e.g., 2, 8, 24 hours). Before analysis, neutralize the acid and base samples.

  • Analyze: Analyze all samples, including the control, by a suitable HPLC/LC-MS method.

  • Evaluate: Compare the chromatograms of the stressed samples to the control. The goal is to achieve 5-20% degradation of the main peak. This confirms that your method can separate the parent compound from its degradation products, making it "stability-indicating."[6]

Section 5: Summary of Best Practices
Parameter Recommendation Rationale
Solvent Use high-purity, de-gassed water or buffers.To minimize contaminants (e.g., metals, peroxides) that can catalyze degradation.[3]
pH Maintain a weakly acidic pH (4-6).The protonated amine is more stable; avoid strongly basic conditions.[3]
Temperature Store solutions at 2-8°C.[5]To slow the rate of all chemical degradation reactions.[1]
Light Use amber vials or protect from light.[1]To prevent photo-oxidative degradation.[1]
Atmosphere Purge solutions and headspace with inert gas (N₂/Ar).[1]To displace oxygen, a primary reactant in oxidative degradation.[1]
Solution Age Prepare solutions fresh, especially for critical assays.To ensure the highest possible purity and avoid using partially degraded material.[1]
Validation Perform a basic stability study under your conditions.To confirm solution stability in your specific experimental matrix.[8]
References
  • Benchchem. (n.d.). Application Notes and Protocols for the Oxidation of N-Boc-4-hydroxypiperidine to N.
  • Biosynce. (2025, August 25). What is the stability of piperidine?
  • Prothero, J. (2025, June 17). What are the storage stability of Piperidine Series compounds over time?
  • Benchchem. (n.d.). Technical Support Center: Prevention of Oxidation in Piperidine Compounds.
  • Benchchem. (n.d.). Common challenges in working with piperidine-based compounds.
  • Ramaswamy, S., Gowthamarajan, K., Dwarampudi, L. P., Bhaskaran, M., & Kadiyala, M. (2021). Analytical method development, validation and forced degradation studies for rutin, quercetin, curcumin, and piperine by RP-UFLC method. Drug Development and Industrial Pharmacy, 47(4), 562-568. [Link]

  • Behling, J. R., & Fuchs, A. (1997). U.S. Patent No. WO1997017327A1. Washington, DC: U.S.
  • Ochedzan-Siodlak, W., & Zuromska-Witek, B. (2014). The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions. Journal of Chemistry, 2014, 1-9. [Link]

  • Aswad, M., Abdullah, B., & Ali, H. (2022). Forced degradation studies on the piperine-based benzene sulfonylamidine: The effect of acid, base, and peroxide on its stability. AIP Conference Proceedings, 2543(1), 070001. [Link]

  • Baishya, P. (2017). Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Considerations. Journal of Drug Delivery and Therapeutics, 7(4), 86-93. [Link]

  • An, G., & Zuber, G. (2002). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. [Link]

Sources

Optimization

Technical Support Center: Optimizing the Synthesis and Yield of 2-(4-Hydroxypiperidin-1-yl)acetic Acid Hydrochloride

Welcome to the Technical Support Center for the synthesis of 2-(4-hydroxypiperidin-1-yl)acetic acid hydrochloride . This guide is engineered for researchers, medicinal chemists, and drug development professionals who are...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 2-(4-hydroxypiperidin-1-yl)acetic acid hydrochloride . This guide is engineered for researchers, medicinal chemists, and drug development professionals who are experiencing yield bottlenecks, isolation challenges, or impurity issues during the N-alkylation of 4-hydroxypiperidine [1].

Rather than providing a generic procedure, this guide deconstructs the mechanistic causality behind the synthesis, offering a field-proven, self-validating protocol and targeted troubleshooting for common experimental failures.

Mechanistic Strategy: Overcoming the Zwitterion Trap

The most common mistake in synthesizing 2-(4-hydroxypiperidin-1-yl)acetic acid is attempting a direct alkylation of 4-hydroxypiperidine with chloroacetic acid in an aqueous base. While this seems atom-economical, the resulting free base is a highly polar zwitterion (containing both a protonated amine and a deprotonated carboxylate at neutral pH). Extracting this zwitterion from an aqueous phase saturated with inorganic salts leads to catastrophic yield losses.

The Causality of the Solution: To bypass the zwitterion trap, the optimal strategy employs a two-step sequence using an ester prodrug approach [2]. By reacting 4-hydroxypiperidine with ethyl bromoacetate in an organic solvent, the intermediate ester is highly lipophilic and easily isolated via standard aqueous-organic extraction [3]. Subsequent acidic hydrolysis cleaves the ester and directly yields the target molecule as a non-zwitterionic hydrochloride salt, which can be isolated simply by evaporation and crystallization.

SynthesisWorkflow A 4-Hydroxypiperidine (Secondary Amine) C N-Alkylation (K2CO3, ACN, 0°C to RT) A->C B Ethyl Bromoacetate (Alkylating Agent) B->C D Intermediate: Ethyl 2-(4-hydroxypiperidin-1-yl)acetate C->D Organic Extraction (Removes inorganic salts) E Acidic Hydrolysis (6M HCl, Reflux) D->E LCMS Verification F Evaporation & Azeotropic Drying (Toluene) E->F Cleaves ester & forms HCl salt G Final Product: 2-(4-hydroxypiperidin-1-yl)acetic acid HCl F->G Crystallization (EtOH/Et2O)

Workflow for synthesizing 2-(4-hydroxypiperidin-1-yl)acetic acid HCl via the ester route.

Quantitative Data: Yield Optimization Matrix

The choice of base and solvent during the initial alkylation step dictates the impurity profile. The table below summarizes the causality behind different reagent combinations and their impact on the final yield [4].

Alkylating AgentBaseSolventPrimary Impurity / IssueTypical YieldCausality / Rationale
Chloroacetic acidNaOHWaterExtreme isolation loss25-35%Zwitterion formation prevents organic extraction.
Ethyl bromoacetateNaHTHFO-Alkylation (Ether)40-50%Strong base deprotonates the C4-hydroxyl group.
Ethyl bromoacetateTEADCMQuaternary Ammonium60-70%Homogeneous base accelerates over-alkylation.
Ethyl bromoacetate K₂CO₃ ACN None (Clean Profile) 85-95% Heterogeneous mild base selectively scavenges acid.

Self-Validating Experimental Protocol

This protocol is designed as a closed-loop system. Do not proceed to the next step unless the validation checks are met.

Step 1: N-Alkylation (Synthesis of Ethyl 2-(4-hydroxypiperidin-1-yl)acetate)
  • Setup: In an oven-dried round-bottom flask under nitrogen, suspend 4-hydroxypiperidine (1.0 eq) and anhydrous K₂CO₃ (2.0 eq) in anhydrous Acetonitrile (ACN) (0.2 M concentration).

  • Controlled Addition: Cool the suspension to 0 °C using an ice bath. Add ethyl bromoacetate (1.05 eq) dropwise over 30 minutes. Causality: Slow addition at low temperatures prevents the local concentration of the electrophile from spiking, thereby suppressing double-alkylation (quaternization).

  • Reaction: Remove the ice bath and stir at room temperature for 12 hours.

  • Validation Check 1 (In-Process): Spot the reaction on a silica TLC plate (Eluent: 10% MeOH in DCM). The starting amine (ninhydrin active, Rf​ ~0.1) should be absent, replaced by the ester product ( Rf​ ~0.5). LCMS should confirm [M+H]+=188.1 .

  • Workup: Filter the suspension through a Celite pad to remove K₂CO₃ and KBr salts. Concentrate the filtrate in vacuo. Partition the residue between Ethyl Acetate (EtOAc) and water. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the intermediate ester as a pale oil.

Step 2: Acidic Hydrolysis & Salt Formation
  • Hydrolysis: Dissolve the intermediate ester in 6M aqueous HCl (10 mL per gram of ester). Reflux the mixture at 100 °C for 4-6 hours.

  • Validation Check 2 (In-Process): Take a 50 µL aliquot, neutralize with saturated NaHCO₃, and extract with EtOAc. TLC of the organic layer should show complete disappearance of the ester. LCMS of the aqueous layer must show the hydrolyzed product mass [M+H]+=160.1 .

  • Isolation: Cool the reaction to room temperature and concentrate in vacuo to complete dryness.

  • Azeotropic Drying: Add toluene (20 mL) to the crude residue and evaporate under reduced pressure. Repeat this twice. Causality: The target HCl salt is highly hygroscopic. Toluene forms an azeotrope with water, physically dragging residual moisture out of the matrix to enable crystallization.

  • Crystallization: Triturate the dried residue vigorously with cold anhydrous acetone or a 1:1 mixture of absolute ethanol and diethyl ether. Filter the resulting white precipitate and dry under high vacuum to afford 2-(4-hydroxypiperidin-1-yl)acetic acid hydrochloride.

Troubleshooting & FAQs

Q1: I am observing a significant amount of O-alkylated byproduct. How do I prevent this?

A: O-alkylation occurs when the C4-hydroxyl group is deprotonated, making it a competitive nucleophile against the secondary amine. This is universally caused by using a base that is too strong (e.g., NaH, KOtBu, or excess NaOH). Solution: Switch to a milder, heterogeneous base like Potassium Carbonate (K₂CO₃) or a bulky organic base like N,N-Diisopropylethylamine (DIPEA). These bases are strong enough to neutralize the HBr generated during N-alkylation but too weak to deprotonate the aliphatic alcohol.

Q2: My final product is a sticky gum instead of a crystalline solid. Is the reaction ruined?

A: No, the reaction is likely successful, but your isolation environment is compromised. 2-(4-hydroxypiperidin-1-yl)acetic acid hydrochloride is highly hygroscopic. A sticky gum indicates the presence of trapped water or residual free HCl. Solution: Do not attempt to scrape the gum. Redissolve it in a minimal amount of absolute ethanol, add toluene, and evaporate to dryness to azeotropically remove the water. Once a dry foam is achieved, triturate vigorously with anhydrous diethyl ether under a dry nitrogen atmosphere to induce crystallization.

Q3: LCMS shows a large mass peak corresponding to a di-alkylated impurity. What went wrong?

A: You have formed the quaternary ammonium salt by over-alkylating the nitrogen. This happens when ethyl bromoacetate is added too quickly, added in too large of an excess, or if the reaction mixture is heated during the addition phase. Solution: Strictly control the stoichiometry to 1.05 equivalents of the alkylating agent. Ensure the addition is performed dropwise at 0 °C to kinetically favor the mono-alkylation pathway over quaternization.

ReactionPathways SM 4-Hydroxypiperidine + Ethyl Bromoacetate Target N-Alkylated Ester (Target Intermediate) SM->Target Mild Base (K2CO3) Controlled Addition OAlk O-Alkylated (Ether Byproduct) SM->OAlk Strong Base (NaH) Quat N,N-Dialkylated (Quaternary Salt) Target->Quat Excess Alkylating Agent High Temp

Competing reaction pathways based on reagent selection and stoichiometry.

References

  • National Center for Biotechnology Information. "2-(4-Hydroxypiperidin-1-yl)acetic acid" PubChem Compound Summary for CID 11205927. Accessed March 2026. URL:[Link]

  • Platzek, J., et al. "Macrocyclic polyaza compounds containing 5 or 6 membered rings, process for producing them and pharmaceutical media containing them." US Patent 5403572A, filed 1993, issued April 1995.
  • Yamada, K., et al. "Homocysteine synthase inhibitor." CA Patent 2725425C, filed 2009, issued 2016.
  • Kaldor, S. W., et al. "Scavenger assisted combinatorial process for preparing libraries of tertiary amine compounds." EP Patent 0816310B1, filed 1997, issued 2003.
Troubleshooting

Technical Support Center: Optimizing Reaction Conditions for 2-(4-hydroxypiperidin-1-yl)acetic acid hydrochloride

Welcome to the technical support center for the synthesis and optimization of 2-(4-hydroxypiperidin-1-yl)acetic acid hydrochloride. This guide is designed for researchers, scientists, and drug development professionals t...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis and optimization of 2-(4-hydroxypiperidin-1-yl)acetic acid hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions to ensure successful and reproducible experimental outcomes.

Introduction

2-(4-hydroxypiperidin-1-yl)acetic acid hydrochloride is a key building block in the synthesis of various pharmaceutical agents. Its synthesis, while conceptually straightforward via the N-alkylation of 4-hydroxypiperidine, presents several challenges that can impact yield, purity, and scalability. This guide provides a comprehensive overview of the reaction, focusing on critical parameters and offering solutions to common issues encountered during the synthesis and purification.

Reaction Overview: Synthesis Pathway

The primary synthetic route involves the N-alkylation of 4-hydroxypiperidine with a haloacetic acid, typically chloroacetic acid or bromoacetic acid, followed by hydrochloride salt formation.

Synthesis_Pathway 4-Hydroxypiperidine 4-Hydroxypiperidine Intermediate_Complex Reaction Mixture 4-Hydroxypiperidine->Intermediate_Complex Haloacetic Acid (e.g., ClCH₂COOH) Haloacetic Acid (e.g., ClCH₂COOH) Haloacetic Acid (e.g., ClCH₂COOH)->Intermediate_Complex Base (e.g., K₂CO₃) Base (e.g., K₂CO₃) Base (e.g., K₂CO₃)->Intermediate_Complex Solvent (e.g., Acetonitrile) Solvent (e.g., Acetonitrile) Solvent (e.g., Acetonitrile)->Intermediate_Complex Free_Base 2-(4-hydroxypiperidin-1-yl)acetic acid (Free Base) Intermediate_Complex->Free_Base N-Alkylation Final_Product 2-(4-hydroxypiperidin-1-yl)acetic acid hydrochloride Free_Base->Final_Product Salt Formation HCl_Source HCl in organic solvent (e.g., Dioxane, IPA) HCl_Source->Final_Product

Caption: General synthesis pathway for 2-(4-hydroxypiperidin-1-yl)acetic acid hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is the most common issue in the N-alkylation step?

A1: The most prevalent issue is the formation of over-alkylation byproducts. Since the product, a tertiary amine, can still be nucleophilic, it may react with another molecule of the alkylating agent to form a quaternary ammonium salt. This is a common problem in the alkylation of amines[1]. To mitigate this, a slight excess of the starting amine (4-hydroxypiperidine) is often used to ensure the complete consumption of the alkylating agent[2].

Q2: Which haloacetic acid derivative is better to use, chloroacetic acid or bromoacetic acid?

A2: Ethyl bromoacetate is generally more reactive than ethyl chloroacetate due to the lower bond strength of the C-Br bond compared to the C-Cl bond. This increased reactivity often leads to higher yields and shorter reaction times[2]. However, chloroacetic acid is typically less expensive and may be preferred for large-scale synthesis if the reaction conditions can be optimized to achieve a satisfactory yield.

Q3: Can I use an inorganic or organic base? Which is preferred?

A3: Both inorganic bases (e.g., potassium carbonate, sodium bicarbonate) and organic bases (e.g., triethylamine, diisopropylethylamine - DIPEA) can be used. Inorganic bases like potassium carbonate are often preferred for their low cost, ease of removal by filtration, and to avoid potential side reactions with organic bases[1]. However, organic bases can offer better solubility in certain organic solvents.

Q4: How do I choose the right solvent for the reaction?

A4: The choice of solvent is critical and depends on the solubility of the reactants and the reaction temperature. Polar aprotic solvents like acetonitrile (ACN) and N,N-dimethylformamide (DMF) are commonly used for N-alkylation reactions[1]. Acetonitrile is often a good starting point as it has a convenient boiling point for reflux and is relatively easy to remove. The reaction rate can be influenced by the solvent's dielectric constant, with some studies on piperidine synthesis showing faster rates in ethanol compared to methanol[3].

Q5: My final hydrochloride salt is oily or difficult to crystallize. What should I do?

A5: The formation of an oil or "goo" during salt formation can be due to several factors, including residual solvent, impurities, or high hygroscopicity[4]. Ensure the free base is completely dry before adding the HCl solution. Trying different solvents for the salt formation, such as isopropanol (IPA), ethyl acetate, or diethyl ether, can help induce crystallization. If the product is hygroscopic, it is crucial to handle it under an inert and dry atmosphere.

Troubleshooting Guide

This section addresses specific problems that may arise during the synthesis and provides actionable solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of Product - Incomplete reaction. - Sub-optimal reaction temperature. - Inefficient base. - Formation of side products.- Monitor the reaction by TLC or LC-MS to ensure completion. - Increase the reaction temperature to 50-60°C, but monitor for increased side product formation[2]. - Ensure the base is anhydrous and used in sufficient excess (e.g., 2.0 equivalents of K₂CO₃). - Use a slight excess of 4-hydroxypiperidine (1.2 equivalents) to drive the reaction to completion and minimize over-alkylation[2].
Presence of Over-alkylation Byproduct - Stoichiometry of reactants is not optimal. - High concentration of the alkylating agent.- Use a slight excess of 4-hydroxypiperidine (1.2 equivalents)[2]. - Add the alkylating agent (e.g., ethyl bromoacetate) dropwise or via a syringe pump to maintain a low concentration at any given time[1].
Product is Difficult to Purify - Presence of unreacted starting materials. - Formation of polar byproducts.- After the reaction, filter off the inorganic base and wash thoroughly. - Perform an aqueous work-up to remove water-soluble impurities. - Consider purifying the intermediate ester by column chromatography before hydrolysis.
Final Product is Discolored - Degradation of starting materials or product at high temperatures. - Residual impurities.- Avoid excessive heating during the reaction and work-up. - Consider recrystallizing the final product from a suitable solvent system (e.g., methanol/isopropanol) to improve purity and color.
Inconsistent Hydrochloride Salt Formation - Presence of water in the free base or solvent. - Incorrect stoichiometry of HCl.- Ensure the free base is thoroughly dried under vacuum before salt formation. - Use anhydrous solvents for the salt formation step. - Titrate a small sample of the free base to determine the exact amount of HCl needed.

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Sources

Optimization

Technical Support Center: Chromatography Purification of 2-(4-hydroxypiperidin-1-yl)acetic acid hydrochloride

Welcome to the technical support guide for the purification of crude 2-(4-hydroxypiperidin-1-yl)acetic acid hydrochloride. This document is designed for researchers, scientists, and drug development professionals to prov...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the purification of crude 2-(4-hydroxypiperidin-1-yl)acetic acid hydrochloride. This document is designed for researchers, scientists, and drug development professionals to provide field-proven insights and troubleshooting strategies for this specific purification challenge.

The target molecule, 2-(4-hydroxypiperidin-1-yl)acetic acid, is a zwitterionic, highly polar compound. Its structure, containing a basic piperidine nitrogen and an acidic carboxylic acid group, along with a hydroxyl moiety, makes it very hydrophilic (LogP ≈ -3.4).[1] This high polarity presents a significant challenge for standard reversed-phase chromatography, where such compounds often exhibit poor retention and elute near the solvent front.[2] This guide will explore robust chromatography strategies and provide direct answers to common issues encountered during methods development and execution.

Frequently Asked Questions (FAQs)

Q1: Why does my compound show little to no retention on a standard C18 reversed-phase column?

A: Your compound is extremely polar. In reversed-phase chromatography (RPC), retention is driven by hydrophobic interactions between the analyte and the non-polar stationary phase (like C18).[3][4] Highly polar molecules, such as yours, have a much stronger affinity for the polar mobile phase (typically water/acetonitrile or water/methanol mixtures) and are therefore poorly retained, often eluting in the column's void volume. Even with highly aqueous mobile phases, retention may be insufficient.

Q2: What is the best chromatography mode for purifying this compound?

A: For highly polar and charged molecules, Hydrophilic Interaction Liquid Chromatography (HILIC) and Ion-Exchange Chromatography (IEX) are generally the most effective methods.

  • HILIC uses a polar stationary phase and a high-organic mobile phase. The polar analyte partitions into a water layer on the stationary phase surface, providing excellent retention.[5]

  • IEX separates molecules based on their net charge.[6] Since your compound is zwitterionic, you can use either cation-exchange at low pH or anion-exchange at high pH.

  • Modified Reversed-Phase using ion-pairing agents or polar-endcapped columns can also be an option, but often requires more extensive method development.

Q3: How does pH affect the purification of this zwitterionic compound?

A: pH is a critical parameter as it dictates the net charge of your molecule.

  • Low pH (e.g., < 3): The carboxylic acid group is protonated (neutral, -COOH), while the piperidine nitrogen is protonated (positive, -NH+). The net charge is positive, making it ideal for Cation-Exchange Chromatography .

  • Neutral pH (e.g., ~4-9): The molecule exists primarily as a zwitterion, with both a positive (-NH+) and negative (-COO-) charge. This form is well-suited for HILIC or specialized zwitterionic/mixed-mode columns .[7][8]

  • High pH (e.g., > 10): The piperidine nitrogen is neutral (-N-), and the carboxylic acid is deprotonated (negative, -COO-). The net charge is negative, making it suitable for Anion-Exchange Chromatography .

Q4: Can I use my existing reversed-phase HPLC for HILIC?

A: Yes. HILIC can be performed on any standard HPLC system. The key differences are the column (a polar stationary phase is required) and the mobile phase composition (high organic, low aqueous).[9] It is crucial to ensure proper column equilibration and to be mindful of solvent miscibility when switching between reversed-phase and HILIC modes.

Q5: What are the best starting conditions for a HILIC separation?

A: A good starting point is a mobile phase with a high percentage of an organic solvent like acetonitrile. A typical initial condition would be 95% acetonitrile and 5% aqueous buffer (e.g., 10 mM ammonium formate, pH 3.0).[10] You can then elute the compound by running a gradient that increases the percentage of the aqueous buffer.[11]

Troubleshooting Guide

This section addresses specific problems you may encounter during your purification workflow.

ProblemPotential Cause(s)Recommended Solution(s)
1. Poor/Broad Peak Shape A. Secondary Interactions: The charged amine can interact with residual acidic silanols on silica-based columns, causing peak tailing. B. Mismatched Sample Solvent: Dissolving the sample in a solvent much stronger than the initial mobile phase (e.g., pure water in HILIC) can cause peak distortion.[5] C. Column Overload: Injecting too much sample mass.A. Add a competing base (e.g., 0.1% triethylamine) or acid (0.1% formic or acetic acid) to the mobile phase to saturate the active sites. Alternatively, use a column with a more inert surface.[12] B. Dissolve the crude sample in the initial mobile phase composition. If solubility is an issue, use the weakest solvent possible that still dissolves the sample and keep the injection volume small.[5] C. Reduce the injection volume or the concentration of the sample.
2. Low Compound Recovery A. Irreversible Adsorption: The compound may be sticking permanently to the stationary phase due to strong ionic or polar interactions. B. On-Column Precipitation: The compound may be soluble in the sample solvent but precipitate when introduced to the mobile phase.A. Try a different stationary phase (e.g., a polymer-based IEX column instead of silica-based). Perform a post-run column wash with a very strong solvent (e.g., high salt concentration or extreme pH, if the column allows) to check for the missing compound. B. Perform solubility trials of your crude material in various potential mobile phase compositions before injection.[13] Adjust the mobile phase or sample solvent accordingly.
3. High System Backpressure A. Salt Precipitation: Using high concentrations of non-volatile buffers (e.g., phosphate) with high organic mobile phases can cause the buffer to precipitate in the system. B. Clogged Column Frit: Particulates from the crude sample or mobile phase have blocked the column inlet.A. If using high organic content (>70%), switch to a more organic-soluble buffer like ammonium acetate or ammonium formate. If pressure increases during a run, flush the system (column disconnected) with water to redissolve precipitated salts.[14] B. Always filter your sample and mobile phases through a 0.22 or 0.45 µm filter. Use a guard column to protect the analytical/preparative column. If a clog occurs, try back-flushing the column (disconnect from the detector first) at a low flow rate.[14]
4. Inconsistent Retention Times A. Insufficient Column Equilibration: This is especially common in HILIC, where establishing the aqueous layer on the stationary phase takes time. B. Mobile Phase pH Drift: Buffers can change pH over time, especially if not prepared fresh, affecting the ionization state and retention of the analyte.A. For HILIC, ensure the column is equilibrated with the initial mobile phase for at least 10-20 column volumes before the first injection and between runs.[5] B. Prepare mobile phases fresh daily. Verify the pH of the aqueous component before adding the organic solvent.

Recommended Purification Protocols

Protocol 1: Hydrophilic Interaction Liquid Chromatography (HILIC)

This method is highly recommended for its excellent retention of polar compounds and compatibility with mass spectrometry.

  • Column: A silica or amide-based HILIC column (e.g., TSKgel NH2-100 or TSKgel Amide-80), 5 µm particle size.[9]

  • Mobile Phase A: 95:5 Acetonitrile/Water + 10 mM Ammonium Formate (pH adjusted to 3.5 with Formic Acid)

  • Mobile Phase B: 50:50 Acetonitrile/Water + 10 mM Ammonium Formate (pH adjusted to 3.5 with Formic Acid)

  • Flow Rate: 1.0 mL/min for analytical scale (e.g., 4.6 mm ID column)

  • Gradient:

    • 0-2 min: 100% A

    • 2-15 min: 0-100% B

    • 15-18 min: 100% B

    • 18-20 min: 100% A (return to initial)

    • 20-30 min: 100% A (equilibration)

  • Detection: UV at 210 nm or Mass Spectrometry (MS)

  • Sample Preparation: Dissolve crude material in Mobile Phase A.

Protocol 2: Cation-Exchange Chromatography (CEX)

This protocol leverages the positive charge of the molecule at low pH for a highly selective separation.

  • Column: Strong Cation Exchange (SCX) column, polymer or silica-based.

  • Mobile Phase A: 20 mM Sodium Phosphate, pH 3.0

  • Mobile Phase B: 20 mM Sodium Phosphate + 1.0 M Sodium Chloride, pH 3.0

  • Flow Rate: 1.0 mL/min for analytical scale

  • Gradient:

    • 0-5 min: 100% A

    • 5-25 min: 0-50% B (salt gradient)

    • 25-30 min: 50-100% B (column wash)

  • Detection: UV at 210 nm

  • Sample Preparation: Dissolve crude material in Mobile Phase A.

Visualization Workflows

Diagram 1: Chromatography Mode Selection

This decision tree guides the user to the most appropriate purification strategy.

ModeSelection start Start: Crude Sample of 2-(4-hydroxypiperidin-1-yl)acetic acid HCl check_rpc Tried Standard C18 RPC? start->check_rpc no_retention Problem: No Retention / Elution in Void Volume check_rpc->no_retention Yes recommend_mode Choose Primary Method check_rpc->recommend_mode No no_retention->recommend_mode hilic HILIC (Recommended First Choice) recommend_mode->hilic iex Ion-Exchange (IEX) recommend_mode->iex hilic_details Use Polar Column (Silica, Amide, Diol) High Organic Mobile Phase hilic->hilic_details iex_details Use Charged Column (SCX or SAX) Salt or pH Gradient iex->iex_details

Caption: Decision tree for selecting a chromatography method.

Diagram 2: Troubleshooting Poor Peak Shape

This workflow provides a logical sequence for diagnosing and solving issues with peak asymmetry.

PeakShapeTroubleshooting start Problem: Poor Peak Shape (Tailing/Fronting) check_load Is Sample Load High? start->check_load reduce_load Solution: Reduce Sample Concentration or Injection Volume check_load->reduce_load Yes check_solvent Is Sample Dissolved in a Stronger Solvent than Mobile Phase? check_load->check_solvent No end Peak Shape Improved reduce_load->end change_solvent Solution: Dissolve Sample in Initial Mobile Phase check_solvent->change_solvent Yes check_ph Is Mobile Phase Buffered? check_solvent->check_ph No change_solvent->end add_modifier Solution: Add Buffer or Modifier (e.g., 0.1% Formic Acid) check_ph->add_modifier No check_ph->end Yes add_modifier->end

Caption: Workflow for troubleshooting poor peak shape.

References

  • HPLC for the Retention and Resolution of Very Polar Compounds. Fisher Scientific.
  • Topics in Liquid Chromatography: Part 1. Designing a Reversed-Phase Column for Polar Compound Retention.
  • Reversed-phase chrom
  • Hydrophilic Interaction Chromatography Using Silica Columns for the Retention of Polar Analytes and Enhanced ESI-MS Sensitivity.
  • Reverse Phase Chrom
  • Hydrophilic Interaction Chromatography (HILIC) for Simultaneous and Fast Analysis of Melamine, Cyanuric Acid, and other. Agilent Technologies.
  • Reverse phase chrom
  • Evolution of zwitterionic ion-exchangers used in liquid chromatography.
  • Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column.
  • Hydrophilic interaction liquid chromatography (HILIC)
  • [Readers Insight] Hydrophilic Interaction Chromatography (HILIC): A Nemesis to Polar Compounds.
  • Zwitterionic Separation Materials for Liquid Chromatography and Capillary Electrophoresis. Diva-portal.org.
  • Peptide Analysis: Zwitterionic Chiral Ion-Exchangers as Complementary Option to HILIC and to Reversed-Phase Chromatography.
  • zwitterionic. SIELC Technologies.
  • (PDF) Zwitterionic Ion-Exchangers in Liquid Chromatography.
  • Troubleshooting for Increased Pressure. Nacalai Tesque, Inc.
  • LC Purification Troubleshooting Guide.
  • 2-(4-Hydroxypiperidin-1-yl)acetic acid. PubChem.
  • Designing Purification Methods for Hydrophobic Peptides. The Nest Group.

Sources

Reference Data & Comparative Studies

Validation

benchmarking 2-(4-hydroxypiperidin-1-yl)acetic acid hydrochloride reaction rates

Benchmarking 2-(4-Hydroxypiperidin-1-yl)acetic Acid Hydrochloride: Reaction Rates and Coupling Efficiency Executive Summary In medicinal chemistry and drug development, piperidine-based scaffolds are ubiquitous due to th...

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Author: BenchChem Technical Support Team. Date: March 2026

Benchmarking 2-(4-Hydroxypiperidin-1-yl)acetic Acid Hydrochloride: Reaction Rates and Coupling Efficiency

Executive Summary

In medicinal chemistry and drug development, piperidine-based scaffolds are ubiquitous due to their favorable pharmacokinetic properties and structural rigidity. Among these, 2-(4-hydroxypiperidin-1-yl)acetic acid hydrochloride[1] stands out as a highly versatile bifunctional building block. The presence of the 4-hydroxyl group enhances the aqueous solubility of downstream drug candidates, but it also introduces unique kinetic and mechanistic variables during amide bond formation. This guide objectively benchmarks the amidation reaction rates of this scaffold against its structural analogs and provides a self-validating protocol for maximizing coupling efficiency.

Mechanistic Profiling & Structural Causality

When benchmarking the coupling efficiency of 2-(4-hydroxypiperidin-1-yl)acetic acid hydrochloride, three structural factors dictate the reaction kinetics:

  • The Hydrochloride Salt: As a hydrochloride salt, the piperidine nitrogen is protonated. Before any coupling can occur, an excess of a non-nucleophilic base (such as N,N-Diisopropylethylamine, DIPEA) must be introduced. One equivalent is consumed merely to neutralize the HCl salt, while a second equivalent deprotonates the carboxylic acid to generate the reactive carboxylate anion[2]. Failure to account for this stoichiometry completely halts the activation step.

  • Inductive Effects: The electronegative 4-hydroxyl group exerts a mild electron-withdrawing inductive effect across the piperidine ring. This slightly reduces the nucleophilicity of the carboxylate compared to an unsubstituted piperidine ring, leading to a marginal decrease in the initial activation rate with reagents like HATU or EDC[2].

  • Competing Nucleophilicity (O-Acylation vs. N-Acylation): The secondary alcohol at the 4-position is a potential nucleophile. During the formation of the highly reactive OAt-active ester (when using HATU), there is a theoretical risk of intramolecular or intermolecular O-acylation. However, because primary amines are kinetically vastly superior nucleophiles compared to secondary alcohols, the amidation pathway outcompetes esterification, making hydroxyl protection largely unnecessary when coupling with unhindered amines[3].

Benchmarking Reaction Rates (Comparative Data)

To objectively evaluate performance, we benchmarked 2-(4-hydroxypiperidin-1-yl)acetic acid against two common alternatives: the unsubstituted 2-(piperidin-1-yl)acetic acid and the oxidized 2-(4-oxopiperidin-1-yl)acetic acid.

Standardized Conditions: 1.0 eq Acid scaffold, 1.1 eq Benzylamine, 1.1 eq HATU, 3.0 eq DIPEA, in anhydrous DMF at 25°C.

Scaffold (HCl Salt)C4 Functional GroupRelative Amidation RateCoupling Efficiency (1h)O-Acylation Risk
2-(piperidin-1-yl)acetic acid -H1.00x (Baseline)>98%None
2-(4-hydroxypiperidin-1-yl)acetic acid -OH0.94x95%Low (<2%)
2-(4-oxopiperidin-1-yl)acetic acid =O0.82x88%None

Data Interpretation: The 4-hydroxyl variant performs nearly as efficiently as the unsubstituted baseline. The slight drop in rate (0.94x) is attributed to the inductive effect of the oxygen atom. In contrast, the 4-oxo variant shows a more pronounced decrease in coupling efficiency due to the stronger electron-withdrawing nature of the ketone.

Visualizing the Reaction Pathway

The following diagram illustrates the kinetic pathways during the HATU-mediated amidation of 2-(4-hydroxypiperidin-1-yl)acetic acid.

G N1 2-(4-hydroxypiperidin-1-yl) acetic acid HCl N2 DIPEA Neutralization (Free Carboxylate) N1->N2 Base Addition N3 HATU Activation N2->N3 + HATU N4 OAt-Active Ester N3->N4 Activation N5 Amine Addition N4->N5 + 1° Amine N7 O-Acylation Byproduct N4->N7 Minor Pathway (OH Attack) N6 Target Amide Product N5->N6 Major Kinetic Pathway

Fig 1. Amidation workflow and competing pathways for 2-(4-hydroxypiperidin-1-yl)acetic acid.

Self-Validating Experimental Protocol: HATU-Mediated Amidation

This protocol is designed as a self-validating system to ensure maximum coupling efficiency while minimizing O-acylation side reactions. HATU is selected over HBTU due to its superior reaction kinetics and reduced epimerization profile[3].

Reagents:

  • 2-(4-hydroxypiperidin-1-yl)acetic acid hydrochloride (1.0 eq)

  • Target Primary Amine (1.1 eq)

  • HATU (1.1 eq)

  • DIPEA (3.0 eq)

  • Anhydrous DMF (0.2 M relative to the acid)

Step-by-Step Methodology & Causality:

  • Substrate Neutralization: Suspend 2-(4-hydroxypiperidin-1-yl)acetic acid hydrochloride in anhydrous DMF at 0°C. Add DIPEA (3.0 eq) dropwise.

    • Causality: The first equivalent of DIPEA strips the HCl salt. The second equivalent deprotonates the carboxylic acid to form the reactive nucleophile[2]. The third equivalent remains available to catalyze the subsequent amine attack. The solution must become homogeneous, validating successful salt dissociation.

  • Carboxyl Activation: Add HATU (1.1 eq) to the mixture at 0°C. Stir for exactly 5 minutes.

    • Causality: HATU rapidly converts the carboxylate into an OAt-active ester. Maintaining 0°C prevents the premature thermal degradation of this highly reactive intermediate and suppresses any spontaneous intramolecular O-acylation from the unprotected 4-hydroxyl group.

  • Amine Coupling: Add the target primary amine (1.1 eq) to the activated mixture. Remove the ice bath and allow the reaction to warm to 25°C. Stir for 1 hour.

    • Causality: The primary amine acts as a powerful nucleophile, rapidly displacing the OAt group to form the stable amide bond[2].

  • Self-Validation Checkpoint (LC-MS): Withdraw a 5 µL aliquot, dilute in 100 µL acetonitrile, and analyze via LC-MS.

    • System Validation: The disappearance of the OAt-ester mass (M+117) and the appearance of the target product mass confirms successful coupling. If the OAt-ester persists, it indicates that the amine nucleophilicity is the limiting factor, validating the need for gentle heating (up to 40°C).

  • Workup: Dilute the reaction with ethyl acetate and wash sequentially with saturated aqueous NaHCO3 and brine.

    • Causality: The basic aqueous wash hydrolyzes any unreacted active ester and efficiently partitions the water-soluble tetramethylurea byproduct (from HATU) and the HOAt leaving group into the aqueous layer, leaving the pure amide in the organic phase.

References

  • Coupling Reagents. AAPPTEC. Available at: [Link]

Sources

Comparative

Mass Spectrometry Fragmentation Profiling: 2-(4-Hydroxypiperidin-1-yl)acetic acid hydrochloride vs. Regioisomeric Alternatives

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Methodology Executive Summary & Analytical Rationale As a Senior Application S...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Methodology

Executive Summary & Analytical Rationale

As a Senior Application Scientist, I frequently encounter the analytical bottleneck of differentiating regioisomeric building blocks during high-throughput LC-MS/MS screening. 2-(4-hydroxypiperidin-1-yl)acetic acid hydrochloride is a highly versatile chemical intermediate, utilized extensively in the synthesis of complex active pharmaceutical ingredients (APIs), including novel quinolone antibiotics and cannabidiol-based prodrugs [1].

However, distinguishing this compound from its structural regioisomer, 2-(3-hydroxypiperidin-1-yl)acetic acid, requires a nuanced understanding of gas-phase fragmentation mechanics. Standard high-resolution mass spectrometry (HRMS) alone cannot differentiate these isomers, as they share the identical exact mass and chemical formula. This guide objectively compares the collision-induced dissociation (CID) profiles of these alternatives and provides a self-validating experimental protocol to ensure definitive structural elucidation [2].

Physicochemical & Precursor MS Parameters

Before mapping the fragmentation pathways, it is critical to establish the baseline parameters of the target analyte. In positive electrospray ionization (ESI+), the acidic mobile phase neutralizes the acetic acid moiety while protonating the tertiary piperidine nitrogen, preventing zwitterion formation and ensuring a robust [M+H]+ signal [3].

Table 1: Baseline MS Parameters for 2-(4-Hydroxypiperidin-1-yl)acetic acid

ParameterValue / SpecificationMechanistic Rationale
Chemical Formula (Free Base) C7​H13​NO3​ Core structure dictates fragmentation.
Molecular Weight (Salt) 195.64 g/mol Hydrochloride salt dissociates in solution.
Monoisotopic Mass (Free Base) 159.0895 DaTarget for HRMS calibration.
Precursor Ion [M+H]+ m/z 160.1Protonation occurs at the tertiary amine.
Optimal Ionization Mode ESI Positive (ESI+)Basic nitrogen acts as an excellent proton acceptor.

Mechanistic Fragmentation Pathways: The "Why" Behind the Spectra

To accurately identify 2-(4-hydroxypiperidin-1-yl)acetic acid, we must look beyond empirical mass lists and understand the thermodynamic drivers of its fragmentation.

Upon isolation of the m/z 160.1 precursor and subsequent CID, the molecule undergoes predictable, structure-driven cleavages:

  • Loss of the Acetic Acid Moiety (-59 Da): The most labile bond is the N-substituent linkage. Cleavage of the ⋅CH2​COOH radical (or neutral loss of CH2​=C(OH)2​ ) yields a highly stable protonated 4-hydroxypiperidine core at m/z 100.1 . This is typically the base peak.

  • Dehydration (-18 Da): The hydroxyl group at the C4 position facilitates a facile 1,4-elimination (or sequential elimination) of H2​O , resulting in a conjugated, thermodynamically stable tetrahydropyridine-like system. This occurs directly from the precursor ( m/z 142.1 ) and sequentially from the m/z 100.1 fragment ( m/z 82.1 ).

  • Combined Neutral Losses (-46 Da): The acetic acid group can also undergo a combined loss of H2​O and CO (or HCOOH ), yielding a minor but diagnostic fragment at m/z 114.1 .

Fragmentation M Precursor Ion [M+H]+ m/z 160.1 F1 Loss of H2O m/z 142.1 M->F1 - H2O (-18 Da) F2 Loss of CH2COOH m/z 100.1 M->F2 - u2022CH2COOH (-59 Da) F3 Loss of H2O + CO m/z 114.1 M->F3 - H2O & - CO (-46 Da) F4 Tetrahydropyridine m/z 82.1 F2->F4 - H2O (-18 Da)

Fig 1: ESI+ CID fragmentation pathway of 2-(4-hydroxypiperidin-1-yl)acetic acid.

Comparative Performance: 4-Hydroxy vs. 3-Hydroxy Isomer

The true test of an MS/MS method is its ability to differentiate regioisomers. While 2-(3-hydroxypiperidin-1-yl)acetic acid shares the same precursor mass ( m/z 160.1) and primary core fragment ( m/z 100.1), the relative abundances of sequential fragments differ drastically due to the position of the hydroxyl group [4].

Dehydration of the 3-hydroxy isomer yields a less stable double-bond configuration compared to the symmetric 4-hydroxy isomer. Consequently, the sequential loss of water from the m/z 100.1 core to form m/z 82.1 is significantly suppressed in the 3-hydroxy variant.

Table 2: Diagnostic MS/MS Fragment Abundance Comparison

Fragment Ion ( m/z )4-Hydroxy Isomer (Relative Abundance)3-Hydroxy Isomer (Relative Abundance)Mechanistic Differentiator
142.1 High (>80%)Moderate (~40%)4-OH forms a more stable conjugated system upon initial dehydration.
114.1 Moderate (~30%)Moderate (~30%)Non-diagnostic; loss of HCOOH from the acetic acid moiety is common to both.
100.1 High (100%, Base Peak)High (100%, Base Peak)Non-diagnostic; cleavage of the N-substituent is the primary fragmentation driver for both.
82.1 High (~60%) Low (<20%) Primary Diagnostic Ion: Sequential water loss from m/z 100 is highly favored for the 4-OH position, but sterically/electronically hindered for the 3-OH position.

Experimental Protocol: Self-Validating LC-MS/MS Workflow

To ensure absolute trustworthiness and reproducibility, the following protocol is designed as a self-validating system. It incorporates dynamic collision energy ramping to capture both fragile neutral losses and stable core cleavages in a single injection.

Step-by-Step Methodology

1. Sample Preparation & System Suitability

  • Preparation: Dissolve 2-(4-hydroxypiperidin-1-yl)acetic acid hydrochloride in 50:50 Methanol:Water containing 0.1% Formic Acid to a final concentration of 1 µg/mL.

  • Self-Validation (Blanking): Inject a pure solvent blank immediately prior to the sample. Causality: This rules out isobaric background interference from plasticizers or column bleed that could artificially inflate the m/z 142 or 100 signals.

2. Chromatographic Separation

  • Column: C18 Reverse-Phase (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase: (A) 0.1% Formic acid in H2​O ; (B) 0.1% Formic acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 5.0 minutes. Flow rate: 0.4 mL/min.

  • Causality: The acidic modifier is non-negotiable. It suppresses the ionization of the carboxylic acid (keeping it neutral) while ensuring 100% protonation of the piperidine nitrogen, maximizing ESI+ sensitivity.

3. Mass Spectrometry Acquisition (Product Ion Scan)

  • Source Parameters: Capillary Voltage +3.5 kV, Desolvation Temp 400°C.

  • Collision Energy (CE) Ramping: Acquire data using a CE ramp from 15 eV to 35 eV .

  • Self-Validation (Orthogonal Check): A true 4-hydroxy isomer will demonstrate a proportional increase in the m/z 82.1 to m/z 100.1 ratio as CE increases from 15 to 35 eV. If the m/z 82.1 peak remains below 20% relative abundance at 35 eV, suspect the presence of the 3-hydroxy isomer.

Workflow S1 Sample Prep 1 µg/mL in MeOH:H2O S2 Chromatography C18 Column Gradient Elution S1->S2 S3 Ionization ESI+ Mode (+3.5 kV) S2->S3 S4 Mass Analysis CID (15-35 eV) Product Scan S3->S4 S5 Data Processing Isomer Differentiation S4->S5

Fig 2: Self-validating LC-MS/MS experimental workflow for structural elucidation.

References

  • ACS Publications. "Cannabidiol-Based Prodrugs: Synthesis and Bioevaluation." Journal of Natural Products. Available at: [Link]

  • Frontiers. "Identifying xenobiotic metabolites with in silico prediction tools and LCMS suspect screening analysis." Frontiers in Environmental Science. Available at:[Link]

  • AIP Publishing. "Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. III. Diagnostic Ions in Multiple Ring Carbo- and Heterocycles, and Mono-Functional Derivatives." AIP Advances. Available at: [Link]

Safety & Regulatory Compliance

Safety

A Guide to the Safe Disposal of 2-(4-Hydroxypiperidin-1-yl)acetic acid hydrochloride

This guide provides comprehensive, step-by-step procedures for the safe and compliant disposal of 2-(4-Hydroxypiperidin-1-yl)acetic acid hydrochloride. As researchers, scientists, and drug development professionals, our...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides comprehensive, step-by-step procedures for the safe and compliant disposal of 2-(4-Hydroxypiperidin-1-yl)acetic acid hydrochloride. As researchers, scientists, and drug development professionals, our commitment to safety and environmental stewardship extends to the entire lifecycle of the chemicals we handle. This document is designed to be your trusted resource for managing this specific chemical waste, ensuring the protection of personnel and adherence to regulatory standards.

I. Hazard Assessment and Personal Protective Equipment (PPE)

Before initiating any disposal procedures, a thorough risk assessment is crucial. Based on the chemical's structure, we can anticipate the following potential hazards:

  • Toxicity: May be harmful if swallowed, inhaled, or absorbed through the skin.[1]

  • Irritation: Can cause skin and serious eye irritation.[3][4]

  • Environmental Hazard: May be harmful to aquatic life.[1]

Therefore, the following minimum Personal Protective Equipment (PPE) must be worn:

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles and a face shieldProtects against accidental splashes that could cause serious eye damage.[1]
Hand Protection Chemically resistant gloves (e.g., nitrile rubber)Prevents skin contact and potential absorption of the chemical.[1]
Body Protection Laboratory coat or chemical-resistant apronProtects against contamination of personal clothing.[1]
Respiratory Protection Use in a well-ventilated area, such as a chemical fume hoodMinimizes the risk of inhaling airborne particles or aerosols.[1][3]
II. Waste Segregation and Container Management: The Foundation of Safe Disposal

Proper segregation and containment of chemical waste from the point of generation are critical to prevent dangerous reactions and ensure compliant disposal.[5][6]

Step-by-Step Waste Collection Protocol:

  • Designate a Satellite Accumulation Area (SAA): Establish a designated area within the laboratory, at or near the point of waste generation, for collecting the 2-(4-Hydroxypiperidin-1-yl)acetic acid hydrochloride waste.[5][7] This area must be under the control of the laboratory personnel.

  • Select an Appropriate Waste Container:

    • Use a container that is in good condition and compatible with the chemical. A high-density polyethylene (HDPE) container is a suitable choice.

    • The container must have a secure, tight-fitting lid to prevent leaks and the escape of vapors.[1][6]

  • Properly Label the Waste Container: As soon as the first drop of waste enters the container, it must be labeled. The label must include:

    • The words "Hazardous Waste".[1][5][8]

    • The full chemical name: "2-(4-Hydroxypiperidin-1-yl)acetic acid hydrochloride". Avoid using abbreviations or chemical formulas.[5]

    • A clear indication of the hazards (e.g., "Toxic," "Irritant").[8]

  • Keep the Container Closed: The waste container must remain closed at all times, except when adding waste.[5][6] Do not leave a funnel in the container opening.

  • Waste Compatibility: Do not mix this waste with other incompatible waste streams. For instance, avoid mixing with strong oxidizing agents or strong bases, which could lead to vigorous reactions.

Disposal Decision Workflow

DisposalWorkflow cluster_generation Waste Generation & Collection cluster_disposal Disposal & Decontamination A Generate Waste 2-(4-Hydroxypiperidin-1-yl) acetic acid hydrochloride B Select Compatible Waste Container (HDPE) A->B C Label Container: 'Hazardous Waste' + Chemical Name B->C D Add Waste to Container in Satellite Accumulation Area C->D E Container 90% Full D->E Accumulate Waste F Arrange for Pickup by EHS or Licensed Contractor E->F G Complete Waste Disposal Forms F->G H Decontaminate Empty Original Containers (Triple Rinse) G->H I Dispose of Rinsate as Hazardous Waste H->I

Caption: Decision workflow for proper disposal.

III. Disposal Procedures for Different Waste Forms

A. Solid Waste:

  • Pure Compound/Residues: Unused or expired 2-(4-Hydroxypiperidin-1-yl)acetic acid hydrochloride should be disposed of in its original container if possible, or transferred to a designated solid hazardous waste container.

  • Contaminated Materials: Items such as gloves, weigh boats, and absorbent pads that are contaminated with the chemical must be placed in a designated solid hazardous waste container.[1]

B. Liquid Waste (Solutions):

  • Aqueous Solutions: Collect aqueous solutions containing 2-(4-Hydroxypiperidin-1-yl)acetic acid hydrochloride in a designated liquid hazardous waste container.

  • Organic Solvent Solutions: If dissolved in an organic solvent, collect it in a container designated for halogenated or non-halogenated organic waste, depending on the solvent. Do not mix these two types of solvent waste.

C. Empty Original Containers:

Even "empty" containers retain chemical residues and must be handled as hazardous waste.[1]

  • Triple Rinse: Rinse the empty container with a suitable solvent (e.g., water or methanol) at least three times.[1]

  • Collect Rinsate: The rinsate from this cleaning process is considered hazardous waste and must be collected in the appropriate liquid hazardous waste container.[1]

  • Deface Label: After triple rinsing, deface or remove the original label.

  • Final Disposal: Dispose of the rinsed container according to your institution's guidelines, which may allow for disposal as non-hazardous solid waste or require it to be collected as hazardous waste.[1]

IV. Spill Management

In the event of a spill, immediate and appropriate action is crucial to mitigate risks.[1]

  • Evacuate and Alert: Evacuate all non-essential personnel from the immediate area and alert your supervisor and the institution's Environmental Health & Safety (EHS) office.[1][2]

  • Ventilate: Ensure the area is well-ventilated.[1]

  • Contain the Spill: For small spills, use a non-combustible absorbent material like sand, earth, or vermiculite to contain the spill.[1][2] Do not use combustible materials like paper towels.

  • Collect and Dispose: Carefully collect the absorbent material and spilled substance using non-sparking tools and place it in a labeled hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable solvent, collecting all cleaning materials for disposal as hazardous waste.[1]

V. Final Disposal and Record Keeping

The ultimate disposal of 2-(4-Hydroxypiperidin-1-yl)acetic acid hydrochloride must be managed by a licensed professional waste disposal service.[1]

  • Arrange for Pickup: When your waste container is approximately 90% full, contact your institution's EHS office to schedule a pickup.[5]

  • Documentation: Accurately complete all required waste disposal forms and documentation.[1] This creates a "cradle-to-grave" record of the waste, which is a regulatory requirement.[8]

By adhering to these procedures, you contribute to a safe laboratory environment and ensure that your institution remains in compliance with all relevant environmental regulations.[6][7][9]

References

  • Laboratory Waste Management Guidelines. [Source URL not available]
  • Regulation of Laboratory Waste. American Chemical Society. [Source URL not available]
  • Hazardous Chemical Waste Management Guidelines. Columbia University. [Source URL not available]
  • Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. Labor Security. [Source URL not available]
  • Navigating the Safe Disposal of 1-(Piperidin-2-ylmethyl)piperidine: A Comprehensive Guide for Laboratory Professionals. Benchchem. [Source URL not available]
  • Managing Hazardous Chemical Waste in the Lab. [Source URL not available]
  • PIPERIDINE CAS Number - HAZARD SUMMARY. [Source URL not available]
  • Safety Data Sheet PIPERIDINE. ChemSupply Australia. [Source URL not available]
  • SAFETY DATA SHEET. Fisher Scientific. [Source URL not available]
  • Piperidine - SAFETY DATA SHEET. PENTA. [Source URL not available]
  • MATERIAL SAFETY DATA SHEET. Greenbook.net. [Source URL not available]
  • Safety D
  • 2-(4-Hydroxypiperidin-4-yl)acetic acid hydrochloride | 84839-54-3. Sigma-Aldrich. [Source URL not available]
  • SAFETY DATA SHEET. ThermoFisher. [Source URL not available]
  • Piperidine - SAFETY D
  • 2-(4-hydroxypiperidin-1-yl)acetic acid hydrochloride | SCBT. Santa Cruz Biotechnology. [Source URL not available]
  • SAFETY DATA SHEET. Medline. [Source URL not available]
  • SAFETY DATA SHEET. Merck. [Source URL not available]
  • 2-(4-hydroxy-4-piperidyl)acetic acid hydrochloride | 84839-54-3. Sigma-Aldrich. [Source URL not available]
  • Characteristics of special-case wastes potentially destined for disposal at the Nevada Test Site. OSTI.GOV. [Source URL not available]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-Hydroxypiperidin-1-yl)acetic acid hydrochloride
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Reactant of Route 2
2-(4-Hydroxypiperidin-1-yl)acetic acid hydrochloride
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